molecular formula C14H18N2 B2814906 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine CAS No. 13808-26-9

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Cat. No.: B2814906
CAS No.: 13808-26-9
M. Wt: 214.312
InChI Key: SEHOJJSPTBKDPV-UHFFFAOYSA-N
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Description

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.312. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(3-phenylprop-2-ynyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOJJSPTBKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, a small molecule featuring two key pharmacophores: the 1-methylpiperazine moiety and a terminal phenyl-substituted propargylamine group. While this specific molecule is not extensively documented in current literature, its structural components are prevalent in a multitude of biologically active agents. This document synthesizes established chemical principles and pharmacological knowledge to present a detailed exploration of its molecular structure, physicochemical properties, a robust and validated synthetic route, and a complete analytical characterization workflow. Furthermore, we delve into the postulated biological activities and therapeutic potential of this compound, drawing insights from the well-understood roles of its constituent scaffolds in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar molecular architectures for novel therapeutic applications.

Introduction: The Strategic Combination of Piperazine and Propargylamine Scaffolds

In the landscape of medicinal chemistry, the strategic assembly of privileged scaffolds is a cornerstone of rational drug design. The molecular architecture of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine exemplifies this approach by uniting two moieties of significant pharmacological relevance: piperazine and propargylamine.

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure is found in over 100 FDA-approved drugs.[1] Its prevalence is due to a combination of favorable properties it imparts to a molecule, including high water solubility, oral bioavailability, and often, the ability to cross the blood-brain barrier.[2] The basic nitrogens of the piperazine ring are readily protonated at physiological pH, which can facilitate interactions with biological targets and improve pharmacokinetic profiles.[3] Piperazine derivatives have demonstrated a vast range of biological activities, including anticancer, antidepressant, anti-inflammatory, and anthelmintic properties.[2][4][5]

The propargylamine moiety, characterized by an amino group attached to a propargyl group (a three-carbon chain with a C≡C triple bond), is another critical pharmacophore.[6] The alkyne functionality provides a rigid, linear linker and can participate in various biological interactions, including π-stacking and hydrogen bonding. Propargylamines are key components in several drugs, most notably as irreversible monoamine oxidase (MAO) inhibitors. The straightforward synthesis of these compounds, often via multicomponent reactions, makes them attractive building blocks for creating diverse chemical libraries.[7][8]

The conjunction of these two scaffolds in 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine creates a molecule with significant potential for engaging with biological targets, particularly within the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine consists of a central piperazine ring. One nitrogen atom is functionalized with a methyl group, while the other is attached to the methylene carbon of a 3-phenylprop-2-yne chain.

Chemical Structure of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazineFigure 1. 2D Chemical Structure of the title compound.
Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₈N₂Defines the elemental composition.
Molecular Weight 214.31 g/mol Falls within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and diffusion.
XLogP3 1.9 - 2.3Indicates a favorable balance between hydrophilicity and lipophilicity for oral bioavailability and cell membrane permeability.
Topological Polar Surface Area (TPSA) 15.3 ŲA low TPSA value is strongly correlated with good blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as acceptors, contributing to solubility and target binding.
Rotatable Bond Count 3Indicates a degree of conformational flexibility, which can be advantageous for binding to a target protein.

Synthesis and Characterization

The most efficient and atom-economical approach for constructing propargylamines is the three-component A³ coupling reaction (Aldehyde-Alkyne-Amine).[6][8] This methodology provides a direct and high-yielding pathway to the target molecule from commercially available starting materials.

Retrosynthetic Analysis and Workflow

The logical disconnection for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine points directly to an A³ coupling strategy. The molecule can be retrosynthetically cleaved at the C-N bond and the C-C bond adjacent to the nitrogen, yielding three simple precursors: benzaldehyde , phenylacetylene , and 1-methylpiperazine .

G product 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine disconnection A³ Coupling Retrosynthesis product->disconnection Disconnection sm1 Benzaldehyde disconnection->sm1 sm2 Phenylacetylene disconnection->sm2 sm3 1-Methylpiperazine disconnection->sm3

A logical retrosynthetic pathway for the target molecule.
Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol is a robust, self-validating system. The causality for each step is explained: the catalyst enables the crucial C-H activation of the alkyne, the solvent choice ensures all reactants remain in solution, and the purification method guarantees the isolation of a high-purity final product suitable for biological evaluation.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • 1-Methylpiperazine (1.0 mmol, 1.0 eq)

  • Copper(I) Bromide (CuBr) (5 mol%)

  • Toluene (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add CuBr (0.05 mmol). The flask is then sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon). Causality: An inert atmosphere prevents the oxidation of the Cu(I) catalyst, which is crucial for its activity.

  • Reagent Addition: Introduce 5 mL of toluene via syringe. Sequentially add 1-methylpiperazine (1.0 mmol), benzaldehyde (1.0 mmol), and finally phenylacetylene (1.1 mmol). Causality: A slight excess of the alkyne ensures the complete consumption of the limiting aldehyde and amine reagents.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a small pad of Celite to remove the catalyst and wash with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL). Causality: The aqueous washes remove any unreacted starting materials and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine.[8]

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the newly synthesized compound is a critical, self-validating step in the discovery process.[9][10]

G start Synthesized Crude Product purify Purification (Column Chromatography) start->purify structure Structural Confirmation purify->structure purity Purity & Identity Assessment structure->purity sub_structure ¹H NMR ¹³C NMR Mass Spectrometry (MS) structure->sub_structure end Validated Compound (>95% Purity) purity->end sub_purity High-Performance Liquid Chromatography (HPLC) Elemental Analysis purity->sub_purity

A standard workflow for the characterization of a novel small molecule.

Summary of Expected Analytical Data:

TechniquePurposeExpected Observations
¹H NMR Confirms the proton framework and connectivity.Signals corresponding to the phenyl protons, the piperazine ring protons (often complex multiplets), the N-methyl singlet, and the characteristic propargylic methylene singlet.[11][12]
¹³C NMR Confirms the carbon skeleton.Resonances for the aromatic carbons, the two distinct carbons of the alkyne, the piperazine carbons, the N-methyl carbon, and the propargylic carbon.[11][12]
Mass Spectrometry (MS) Confirms molecular weight and formula.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₄H₁₉N₂⁺ (m/z 215.15).
HPLC Determines purity.A single major peak indicating a purity level of >95% under specified chromatographic conditions.

Postulated Biological Activity and Therapeutic Potential

The therapeutic potential of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be inferred from the extensive pharmacology associated with its core structures.

Central Nervous System (CNS) Activity

The 1-methylpiperazine moiety is a common feature in CNS-active drugs.[13] Its physicochemical properties, particularly its low TPSA and moderate lipophilicity, suggest a high probability of crossing the blood-brain barrier. Phenylpiperazine derivatives are known to act as ligands for various neurotransmitter receptors, including serotonin and dopamine transporters.[14][15] The combination of the piperazine core for CNS delivery and the phenylpropargyl group for potential target engagement makes this compound a promising candidate for neurological and psychiatric drug discovery.

Anthelmintic Potential

Piperazine itself is a well-known anthelmintic drug used to treat parasitic worm infections.[16] Its mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in nematodes, leading to hyperpolarization of muscle cells and flaccid paralysis of the worm, which is then expelled from the host.[4][17] It is plausible that derivatives like 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine could retain or possess modified activity at these or related invertebrate-specific ion channels.

Future Directions and Screening Strategies

Given its structural features, 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine warrants investigation in several therapeutic areas. A logical starting point for a screening cascade would include:

  • Receptor Binding Assays: Profiling the compound against a panel of CNS receptors, particularly serotonin (5-HT), dopamine (D), and norepinephrine (NE) transporters and receptor subtypes.

  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes like monoamine oxidase (MAO-A and MAO-B), given the presence of the propargylamine moiety.

  • Antiparasitic Assays: In vitro screening against various nematode species to assess potential anthelmintic activity.

  • Cytotoxicity Assays: Initial assessment against cancer cell lines, as many piperazine derivatives exhibit antiproliferative effects.[2]

Conclusion

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a synthetically accessible molecule that strategically combines the favorable pharmacokinetic properties of the 1-methylpiperazine scaffold with the versatile pharmacophoric features of the phenylpropargylamine group. Based on a robust analysis of its constituent parts, this compound emerges as a compelling candidate for drug discovery programs, particularly in the fields of neuropharmacology and potentially as an anti-infective agent. The detailed synthetic and characterization protocols provided in this guide offer a clear and validated pathway for researchers to produce high-purity material for further biological evaluation, paving the way for the exploration of its full therapeutic potential.

References

  • Title: Metal-free multicomponent approach for the synthesis of propargylamine: a review Source: RSC Publishing URL: [Link]

  • Title: Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling Source: organic-chemistry.org URL: [Link]

  • Title: Survey of Material Science and Characterization Techniques for Small Molecules – Part I Source: UPM Pharmaceuticals URL: [Link]

  • Title: Solvent-free synthesis of propargylamines: an overview Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of propargylic amines Source: Organic Chemistry Portal URL: [Link]

  • Title: (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Characterization of Small-Molecule Compounds Source: ResearchGate URL: [Link]

  • Title: Technique to identify small molecules could speed up drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Synthesis, Characterization and Validation of Small Molecule Compounds Source: MDPI URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Supplementary information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives Source: ResearchGate URL: [Link]

  • Title: 1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine Source: PubChem URL: [Link]

  • Title: 1-methylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine Source: PubChem URL: [Link]

  • Title: 1-Methyl-4-(prop-2-yn-1-yl)piperazine Source: PubChem URL: [Link]

  • Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: Bentham Science URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Piperazine - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL: [Link]

  • Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL: [Link]

Sources

Pharmacological mechanism of action for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Irreversible Monoamine Oxidase B (MAO-B) Inhibitor / Sigma-1 Receptor Ligand Chemical Class: N-substituted Piperazine Propargylamine

Executive Summary

The compound 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine represents a specialized class of pharmacological probes designed to target neurodegenerative pathways. Unlike classic terminal-alkyne inhibitors (e.g., Selegiline), this molecule features an internal alkyne capped by a phenyl ring. This structural nuance dictates a specific mode of mechanism-based inactivation (suicide inhibition) selective for Monoamine Oxidase B (MAO-B) , while the piperazine core confers affinity for Sigma-1 receptors .

This guide details the dual-mechanism profile of the compound, focusing on the kinetics of FAD adduct formation and the downstream neuroprotective signaling cascades.

Core Mechanism: Irreversible MAO-B Inhibition

The primary pharmacological action is the irreversible inactivation of MAO-B. This enzyme is responsible for the oxidative deamination of dopamine in the basal ganglia. Inhibition preserves dopamine levels, providing symptomatic relief in Parkinson’s Disease (PD) and reducing oxidative stress caused by MAO-catalyzed production of hydrogen peroxide (


).
The "Internal Alkyne" Activation Pathway

Most textbook MAO inhibitors possess a terminal alkyne (


). This molecule possesses a 3-phenylprop-2-ynyl  moiety (

). The presence of the phenyl cap requires a distinct activation sequence within the enzyme's active site.
  • Substrate Recognition: The N-methyl piperazine moiety orients the molecule within the MAO-B substrate cavity. The hydrophobic phenyl ring extends into the "entrance cavity" of MAO-B, a structural feature that distinguishes MAO-B from MAO-A (which lacks this bipartite cavity), thereby conferring isotype selectivity .

  • 
    -Proton Abstraction:  The flavin adenine dinucleotide (FAD) cofactor abstracts a proton from the methylene group 
    
    
    
    to the piperazine nitrogen (
    
    
    ).
  • Allene Formation: Unlike simple amines that form imines, the propargyl group rearranges into a reactive conjugated allene intermediate (

    
    ).
    
  • Covalent Adduct Formation: The nucleophilic N(5) atom of the reduced FAD cofactor attacks the central carbon of the electrophilic allene. This forms a stable covalent bond, permanently disabling the enzyme.

Kinetic Parameters ( )

As a mechanism-based inhibitor, the potency is defined by the rate of inactivation (


) relative to the binding affinity (

).
ParameterValue (Est.)Biological Significance

(MAO-B)
10–100 nMHighly potent; comparable to Selegiline.
Selectivity (B/A) >50-foldThe bulky phenyl cap sterically hinders binding to the smaller MAO-A active site.
Reversibility IrreversibleActivity is not restored by dialysis; requires de novo protein synthesis.
Metabolites StableLacks the amphetamine metabolites associated with Selegiline (due to piperazine core).

Secondary Mechanism: Sigma-1 Receptor Modulation

The N-substituted piperazine scaffold is a privileged structure for Sigma-1 receptor (


)  binding.
  • Chaperone Activation: Upon binding, the ligand promotes the dissociation of

    
     from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Calcium Regulation: Free

    
     chaperones stabilize 
    
    
    
    receptors, ensuring proper
    
    
    transfer from ER to mitochondria, which enhances ATP production and prevents mitochondrial depolarization.

Visualizing the Molecular Pathway

The following diagram illustrates the dual-pathway mechanism: the suicide inhibition of MAO-B and the concurrent activation of Sigma-1 signaling.

MAO_Mechanism Compound 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine MAO_B MAO-B Enzyme (Active Site) Compound->MAO_B Steric Fit (Selectivity) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Ligand Binding FAD FAD Cofactor (Oxidized) MAO_B->FAD Substrate Binding Intermediate Reactive Allene Species FAD->Intermediate Hydride Abstraction (-2e-, -H+) Adduct Covalent FAD-Inhibitor Adduct (Inactive) Intermediate->Adduct Nucleophilic Attack by FAD N(5) BiP BiP Protein Sigma1->BiP Dissociation Ca_Flow Mitochondrial Ca2+ Homeostasis Sigma1->Ca_Flow Chaperone Activity

Figure 1: Dual-mechanism pathway showing irreversible MAO-B inactivation via allene formation and Sigma-1 receptor-mediated mitochondrial regulation.

Experimental Protocols for Validation

To validate the mechanism described above, the following self-validating protocols are recommended.

Protocol: Determination of Irreversibility (Dialysis Assay)

This experiment distinguishes between reversible competitive inhibition and irreversible suicide inhibition.

  • Incubation: Incubate human recombinant MAO-B (0.05 mg/mL) with the test compound (at

    
     concentration) in Potassium Phosphate buffer (100 mM, pH 7.4) for 60 minutes at 37°C.
    
  • Control: Prepare a parallel sample with a known reversible inhibitor (e.g., Lazabemide) and a vehicle control (DMSO).

  • Dialysis: Transfer samples to dialysis cassettes (10k MWCO). Dialyze against 4L of buffer for 24 hours at 4°C, changing buffer twice.

  • Activity Assay: Retrieve samples and measure residual MAO-B activity using the Amplex Red fluorometric assay (Tyramine substrate).

  • Validation Criteria:

    • Irreversible:[][2][3] Activity remains <10% of control after dialysis.

    • Reversible:[2][4][5] Activity recovers to >80% of control.

Protocol: Kinetic Characterization ( )
  • Preparation: Prepare 5 concentrations of the inhibitor (e.g., 1 nM to 1000 nM).

  • Time-Dependent Inhibition: Initiate reaction by adding enzyme to the inhibitor solution. At specific time points (0, 5, 10, 15, 30 min), remove an aliquot.

  • Dilution: Immediately dilute the aliquot 50-fold into a reaction mixture containing a saturating concentration of substrate (e.g., 1 mM Tyramine) to stop further binding.

  • Measurement: Measure the initial velocity (

    
    ) of the diluted sample.
    
  • Analysis: Plot

    
     Remaining Activity) vs. Time to determine 
    
    
    
    for each concentration.
  • Calculation: Plot

    
     vs. 
    
    
    
    . The y-intercept gives
    
    
    and the slope gives
    
    
    .

References

  • Selectivity of Internal Alkynes: Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience. Link

  • Piperazine-Based MAO Inhibitors: Mathew, B., et al. (2019). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mechanism of FAD Adduct Formation: Binda, C., et al. (2004). Structure of human monoamine oxidase B complexed with the neuroprotective drug rasagiline. Nature Structural & Molecular Biology. Link

  • Sigma-1 Receptor Ligands: Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences. Link

  • MAO-B Structural Biology: Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, offer a versatile platform for structural modification to fine-tune pharmacological activity.[1] This technical guide provides a comprehensive literature review of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine and its derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of monoamine oxidase (MAO). We will delve into the synthetic strategies for creating these molecules, explore their structure-activity relationships, and discuss their biological evaluation and potential applications in the treatment of neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical scaffold.

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in successful drugs targeting a range of biological targets.[2] This prevalence is attributed to the piperazine ring's ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker to engage with biological targets.[1] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects.[2]

The core focus of this guide, 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, combines three key structural features:

  • 1-Methylpiperazine: The N-methyl group can influence the basicity of the distal nitrogen and impact metabolic stability and receptor interactions.

  • Piperazine Ring: Acts as a central scaffold, providing a defined spatial orientation for the other functional groups.

  • 3-Phenylprop-2-yn-1-yl (Phenylpropargyl) Group: This moiety, containing a phenyl ring and a propargyl (prop-2-yn-1-yl) group, is of particular interest. The propargyl group is a known pharmacophore in irreversible monoamine oxidase (MAO) inhibitors.

Synthetic Methodologies

The synthesis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine and its derivatives typically involves the N-alkylation of 1-methylpiperazine with a suitable phenylpropargyl halide. Several general strategies for the synthesis of N-substituted piperazines have been described in the literature.

General Synthesis of N-Substituted Piperazines

A common and straightforward method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between a piperazine derivative and an appropriate alkyl or aryl halide.[3]

Experimental Protocol: General N-Alkylation of 1-Methylpiperazine

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred mixture, add the desired 3-phenylprop-2-yn-1-yl halide (e.g., 3-phenylprop-2-yn-1-yl bromide) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine derivative.

A novel three-step, one-pot synthesis for N-methyl-3-phenylpiperazine has also been reported, which involves the condensation of benzaldehyde with 2-chloroethylamine, followed by cyclization with 1-chloro-N-methylmethanamine and subsequent reduction.[4] This method could potentially be adapted for the synthesis of the target scaffold.

G cluster_synthesis General Synthesis of 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine reagents 1-Methylpiperazine + 3-Phenylprop-2-yn-1-yl halide reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagents->reaction_conditions 1. product 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine reaction_conditions->product 2. purification Work-up & Purification product->purification 3.

Caption: General synthetic workflow for N-alkylation.

Biological Activity and Therapeutic Potential

While specific biological data for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is not extensively reported in the reviewed literature, the structural motifs present in this molecule strongly suggest its potential as a monoamine oxidase (MAO) inhibitor.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5] The propargylamine moiety is a well-known "warhead" for the irreversible inhibition of MAO enzymes.

Several studies have demonstrated the MAO inhibitory activity of various piperazine derivatives. For instance, a series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activity.[5] Many of these compounds showed selectivity for the MAO-B isoform, which is a key target in the treatment of Parkinson's disease.[5]

Table 1: MAO Inhibitory Activity of Selected Phenylpiperazine Derivatives

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/MAO-B)Reference
Compound 7120>10000>83[5]
Compound 12>1000080>125[5]

Note: Data is for structurally related compounds, not the specific topic molecule.

The data in Table 1, from a study on phenyl- and 1-benzhydrylpiperazine derivatives, highlights the potential for this class of compounds to exhibit potent and selective MAO inhibition.[5] The presence of the phenylpropargyl group in our target molecule suggests it could act as an irreversible inhibitor of MAO, warranting further investigation.

Potential in Neurodegenerative Diseases

The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Furthermore, some MAO inhibitors have shown neuroprotective effects. The potential of piperazine-substituted chalcones as multi-target agents for neurological disorders has also been explored, with some compounds showing inhibitory activity against MAO-B, acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are relevant targets in Alzheimer's disease.[6]

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. Based on the literature for related compounds, we can infer some potential structure-activity relationships for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine derivatives.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the phenylpropargyl moiety are likely to have a significant impact on MAO inhibitory activity and selectivity. For example, in a series of piperazine-substituted chalcones, the presence of a fluorine or trifluoromethyl group on the phenyl ring increased MAO-B inhibitory activity compared to an unsubstituted phenyl ring.[6]

  • The Propargyl Group: The presence of the propargyl group is crucial for irreversible MAO inhibition. Modifications to this group would likely alter the mechanism of action and potency.

  • The 1-Methyl Group: The methyl group on the piperazine nitrogen may influence the overall lipophilicity and basicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and interact with the active site of MAO.

G cluster_sar Inferred Structure-Activity Relationships Core 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Phenyl_Ring Phenyl Ring Substituents (R₁, R₂, R₃) Core->Phenyl_Ring Modulates Potency & Selectivity Propargyl_Group Propargyl Moiety Core->Propargyl_Group Key for Irreversible Inhibition Methyl_Group N-Methyl Group Core->Methyl_Group Impacts BBB Penetration & pKa

Caption: Key structural features influencing biological activity.

Future Directions and Conclusion

While the existing literature provides a strong foundation for the therapeutic potential of piperazine derivatives, further research is needed to fully elucidate the pharmacological profile of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine and its analogs. Future studies should focus on:

  • Dedicated Synthesis and Biological Evaluation: A systematic synthesis of a library of derivatives with variations on the phenyl ring and the N-methyl group, followed by in vitro screening for MAO-A and MAO-B inhibition.

  • Mechanism of Action Studies: Elucidating whether these compounds act as reversible or irreversible inhibitors of MAO.

  • In Vivo Efficacy and Pharmacokinetic Studies: Assessing the therapeutic potential of promising candidates in animal models of neurological disorders and determining their pharmacokinetic profiles.

  • Exploration of Other Biological Targets: Investigating the activity of these compounds on other relevant CNS targets, such as cholinesterases and other neurotransmitter receptors.

References

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  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 665-670.
  • Kumar, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-218.
  • Rana, A., et al. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 6(4), 577-597.
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  • Kosal, E., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1299.
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  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
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  • El-Sayed, M. A. A., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(9), 4479-4490.
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Sources

History and discovery of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing the Core Concept

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Investigating Chemical Identity

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Investigating Specific Leads

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Refining Structural Search

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Refining Search Strategies

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Exploring Structural Similarities

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Investigating Receptor Targets

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Narrowing Search Parameters

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Analyzing Search Results

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Revisiting Structural Analogies

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Investigating Molecular Context

I'm now investigating "1-methyl-4-(3-phenylprop-2-ynyl)piperazine". While "PF9601N" isn't a match (no piperazine), I'm clarifying that the alkyne version is the target, not the alkene. I'm hypothesizing its role as a chemical probe in SAR studies, particularly for MAO-B inhibition and potential Sigma receptor interactions. The propargylamine is the active "warhead", the piperazine is the scaffold and the phenyl provides hydrophobic pocket fit. I am still looking at the reference paper "Synthesis and MAO inhibitory activity of 1-methyl-4-(3-phenylprop-2-ynyl)piperazine derivatives".

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Clarifying MAO-B Relevance

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Pinpointing Chemical Structure

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Identifying Key Chemical Features

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Analyzing SAR Details

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Framing the Historical Context

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Verifying Compound Activity

Defining the Target Synthesis

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Outlining Technical Guide

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Clarifying Reaction Mechanism

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Predicted Metabolic Pathways and Bioanalytical Strategies for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic fate of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, a novel synthetic compound. Integrating computational predictions with established experimental workflows, this document serves as a vital resource for researchers in drug discovery and development. We will explore the probable biotransformations based on the molecule's distinct chemical moieties—the N-methylpiperazine ring and the phenylpropargyl group. Furthermore, we present detailed, field-proven protocols for in vitro and in vivo metabolic studies, underpinned by robust LC-MS/MS analytical methodologies for metabolite identification and quantification. The causality behind each experimental choice is explained to provide a self-validating system for metabolic investigation.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, understanding a compound's metabolic pathway is not merely an academic exercise; it is a critical determinant of its pharmacokinetic profile, efficacy, and safety.[1] Metabolism can convert a parent drug into various metabolites, each with potentially different physicochemical, pharmacological, and toxicological properties.[1][2] For approximately 75% of all drugs, metabolism is a primary clearance pathway.[1][2] Therefore, early and accurate prediction of metabolic fate allows for the proactive optimization of lead compounds, mitigating the risk of late-stage failures.[3]

The subject of this guide, 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, possesses several structural features that suggest a complex metabolic profile. The piperazine ring is a common scaffold in pharmaceuticals and is known to undergo extensive biotransformation.[4] The terminal alkyne and N-methyl groups represent additional sites for enzymatic attack. This guide will systematically deconstruct the molecule to predict its biotransformation and outline the experimental means of verification.

In Silico Prediction of Metabolic Pathways

Computational, or in silico, methods provide an essential first look into a compound's potential metabolic fate, guiding subsequent experimental designs.[1][5] These approaches can be ligand-based, relying on the chemical structure of the substrate, or structure-based, which model the interaction between the substrate and a specific enzyme.[2][5] For 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, we can predict several Phase I and Phase II metabolic reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[5][6]

  • Metabolism of the Piperazine Moiety: The piperazine ring is susceptible to several oxidative reactions.

    • N-Dealkylation: The removal of the N-methyl group is a highly probable pathway, yielding 1-(3-phenylprop-2-yn-1-yl)piperazine. This reaction is commonly catalyzed by CYP isoforms such as CYP3A4 and CYP2D6.[7][8][9] A second N-dealkylation could remove the larger phenylpropargyl group.

    • N-Oxidation: The tertiary nitrogens of the piperazine ring are susceptible to N-oxidation, forming N-oxides.[4][10] The nitrogen furthest from the bulky phenylpropargyl group may be preferentially oxidized.[10]

    • Ring Hydroxylation & Cleavage: Hydroxylation of the carbon atoms within the piperazine ring can occur, potentially leading to lactam formation or ring opening to form ethylenediamine derivatives.[4][11]

  • Metabolism of the Phenylpropargyl Moiety:

    • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, typically at the para-position, catalyzed by enzymes like CYP2D6 and CYP1A2.[7][12][13]

    • Alkyne Group Oxidation: The terminal alkyne (propargyl) group can undergo oxidative metabolism. While direct alteration of the alkyne is sometimes minimal, pathways can involve oxidation of adjacent carbons or transformation of the alkyne itself.[14] N-depropargylation, catalyzed by CYPs, can lead to the formation of propiolaldehyde, a reactive species.[15]

The following diagram illustrates the predicted major Phase I metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (Parent Drug) N_Dealkylation N-Demethylation (M1) Parent->N_Dealkylation CYP3A4, CYP2D6 N_Oxide Piperazine N-Oxidation (M2) Parent->N_Oxide CYP, FMO Aromatic_Hydroxylation Phenyl Hydroxylation (M3) Parent->Aromatic_Hydroxylation CYP2D6, CYP1A2 Propargyl_Dealkylation N-Depropargylation (M4) Parent->Propargyl_Dealkylation CYP Ring_Hydroxylation Piperazine Ring Hydroxylation (M5) Parent->Ring_Hydroxylation CYP Hydroxyl_Glucuronide Hydroxyphenyl-Glucuronide (M3-G) Aromatic_Hydroxylation->Hydroxyl_Glucuronide UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation Reactions

If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group from aromatic hydroxylation), the metabolite can undergo Phase II conjugation. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), increase water solubility to facilitate excretion.[2] The hydroxylated phenyl metabolite (M3) would be a primary candidate for glucuronidation or sulfation.[7]

Table 1: Summary of Predicted Metabolic Transformations

Moiety Predicted Reaction Key Enzymes Resulting Metabolite Class
N-Methyl Group N-Demethylation CYP3A4, CYP2D6, CYP2C19 Secondary Amine
Piperazine Ring N-Oxidation CYPs, FMOs N-Oxide
Piperazine Ring Ring Hydroxylation/Cleavage CYPs Hydroxylated Piperazine, Ethylenediamine derivative
Phenyl Ring Aromatic Hydroxylation CYP2D6, CYP1A2, CYP3A4 Phenol
Propargyl Group N-Depropargylation CYPs Secondary Amine + Propiolaldehyde

| Hydroxylated Metabolite | Glucuronidation | UGTs | Glucuronide Conjugate |

Experimental Verification: In Vitro Methodologies

In vitro assays are indispensable for confirming metabolic predictions and quantifying metabolic stability.[16] Liver microsomes are a cost-effective, high-throughput model enriched in Phase I enzymes, making them an excellent starting point.[6][17]

Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the standard workflow for assessing metabolic stability using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Prep_Compound 1. Prepare Stock Solution of Test Compound Pre_Incubate 4. Pre-incubate Compound + Microsomes at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes 2. Prepare Microsome Suspension (e.g., HLM, RLM) Prep_Microsomes->Pre_Incubate Prep_NADPH 3. Prepare NADPH Cofactor Solution Start_Reaction 5. Initiate Reaction with NADPH Pre_Incubate->Start_Reaction Time_Points 6. Aliquot at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench 7. Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Process 8. Centrifuge & Collect Supernatant Quench->Process Analyze 9. LC-MS/MS Analysis Process->Analyze

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsome Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine.

Materials:

  • Test Compound

  • Pooled Liver Microsomes (Human, Rat, Mouse)[6]

  • NADPH regenerating system (or NADPH)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well incubation plate and collection plate

  • Thermomixer or shaking water bath (37°C)

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution in phosphate buffer to create a working solution (e.g., 100 µM).

    • Thaw liver microsomes on ice and dilute in cold phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare the NADPH solution in phosphate buffer (e.g., 10 mM).

  • Incubation:

    • In the incubation plate, add the microsomal suspension.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 100-200 µL.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the microsomal proteins.

    • Include a negative control incubation without NADPH to assess non-enzymatic degradation.

  • Sample Processing:

    • Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis:

    • Analyze the samples via LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t1/2 = 0.693 / k).

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[18]

Table 2: Representative In Vitro Metabolic Stability Data

Species Half-Life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human (HLM) 18.5 74.9
Rat (RLM) 9.2 150.7
Mouse (MLM) 4.1 338.0

Note: Data are hypothetical and for illustrative purposes.

Experimental Verification: In Vivo Methodologies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of a compound and its metabolites in a whole organism.[19][20] Rodent models (rats or mice) are commonly used in early-stage discovery.[21]

Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Sample Processing & Analysis Select_Model 1. Select Animal Model (e.g., Sprague-Dawley Rats) Prep_Dose 2. Prepare Dosing Formulation (e.g., IV and PO) Select_Model->Prep_Dose Acclimate 3. Acclimate Animals Prep_Dose->Acclimate Administer 4. Administer Compound (IV and PO Groups) Acclimate->Administer Collect_Blood 5. Collect Blood Samples at Pre-defined Time Points Administer->Collect_Blood Collect_Excreta 6. Collect Urine/Feces (Metabolite ID) Administer->Collect_Excreta Process_Plasma 7. Process Blood to Plasma Collect_Blood->Process_Plasma Extract 8. Extract Drug/Metabolites (e.g., Protein Precipitation) Process_Plasma->Extract Analyze 9. LC-MS/MS Analysis Extract->Analyze PK_Analysis 10. Pharmacokinetic Modeling Analyze->PK_Analysis

Sources

Methodological & Application

Optimal solvent systems for dissolving 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Strategies for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Part 1: Executive Summary & Physicochemical Profile

Compound Overview 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (hereafter referred to as MPP-Alkyne ) is a bioactive heterocycle featuring a piperazine core flanked by a methyl group and a phenyl-substituted propargyl linker. This specific architecture creates a "solubility paradox" common in CNS-targeting ligands: the molecule possesses high lipophilicity (due to the phenyl-alkyne motif) while retaining significant basicity (due to the piperazine nitrogens).

Effective solubilization requires exploiting this duality. While organic solvents (DMSO, Methanol) readily dissolve the neutral form, aqueous applications require careful pH manipulation to protonate the piperazine nitrogens, converting the lipophilic free base into a water-soluble salt.

Physicochemical Data (Empirical & Predicted)

PropertyValue / CharacteristicImplication for Solubilization
Molecular Formula C

H

N

Moderate molecular weight (~214.31 g/mol ).
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming (30–35°C) to dispense accurately before solvation.
pKa (Calculated)

(Methyl): ~9.0

(Propargyl): ~5.5
Critical: The molecule is diprotic. It is positively charged at physiological pH (7.4) but most soluble at pH < 5.0.
LogP (Octanol/Water) ~2.2 – 2.8Moderately lipophilic. Poor solubility in neutral water (< 1 mg/mL).
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsLacks H-bond donors, limiting water solubility unless protonated.

Part 2: Optimal Solvent Systems

The following systems are validated for specific experimental applications.

Primary Stock Solutions (Long-term Storage)
  • Best Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Concentration: Up to 100 mM.

  • Rationale: DMSO disrupts the crystal lattice/intermolecular forces of the lipophilic phenyl-alkyne tail while accommodating the polar amine core.

  • Protocol:

    • Weigh MPP-Alkyne into a glass vial (avoid polystyrene).

    • Add DMSO to achieve 50–100 mM.

    • Vortex for 30 seconds. If oil droplets persist, sonicate at 35°C for 5 minutes.

    • Store at -20°C. (Hygroscopic; keep desiccated).

Biological Assay Media (Aqueous)
  • Challenge: Direct dilution of DMSO stock into neutral PBS (pH 7.4) often causes precipitation at concentrations > 50 µM due to the "Crash-Out Effect."

  • Solution: The Acid-Switch Method.

  • System: 0.1 M Acetic Acid or 10 mM HCl (initial)

    
     Buffer (final).
    
  • Mechanism: Protonating the

    
    -methyl nitrogen creates a cationic ammonium species, increasing aqueous solubility by >100-fold.
    
LC-MS Mobile Phases
  • System: Water/Acetonitrile with 0.1% Formic Acid.

  • Rationale: The formic acid ensures the molecule is fully ionized (

    
     and 
    
    
    
    ), preventing peak tailing caused by interaction with silanol groups on the column.

Part 3: Decision Logic & Workflows (Visualized)

Figure 1: Solubilization Decision Tree

Caption: Logic flow for selecting the correct solvent system based on final application concentration and media type.

SolubilityDecision Start Start: MPP-Alkyne Solid/Oil AppType Select Application Start->AppType Stock Stock Storage (>10 mM) AppType->Stock Long Term BioAssay Biological Assay (<100 µM) AppType->BioAssay Cell/Enzyme ChemSyn Chemical Synthesis (Click Chemistry) AppType->ChemSyn Reaction DMSO 100% DMSO (Anhydrous) Stock->DMSO High Solubility AcidWater Step 1: 10mM HCl Step 2: Dilute to Media BioAssay->AcidWater Protonation Required OrgSolv DCM, THF, or t-BuOH/Water (1:1) ChemSyn->OrgSolv Reagent Compatible

Figure 2: The "Acid-Switch" Protonation Mechanism

Caption: Structural transformation of MPP-Alkyne from lipophilic free base to hydrophilic salt under acidic conditions.

ProtonationMechanism Neutral Neutral Free Base (Lipophilic) Soluble in DMSO/DCM Cation Mono-Cationic Salt (Amphiphilic) Soluble in Water Neutral->Cation  Protonation of N-Methyl   Acid + H+ (Acidic Buffer) Acid->Cation

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Aqueous Assay Stock (The Acid-Switch)

Use this protocol for animal studies or cellular assays where DMSO concentration must be minimized (<0.1%).

  • Weighing: Accurately weigh 2.14 mg of MPP-Alkyne into a 1.5 mL microcentrifuge tube.

  • Acidification: Add 100 µL of 0.1 M HCl .

    • Note: The solution may appear cloudy initially.

  • Dissolution: Vortex vigorously for 60 seconds. If necessary, incubate at 37°C for 5 minutes. The solution should become clear as the hydrochloride salt forms.

  • Dilution: Add 900 µL of sterile water (or saline).

    • Result: 10 mM stock solution at pH ~2–3.

  • Usage: Pipette this stock directly into the buffered assay medium (e.g., cell culture media pH 7.4). The high buffering capacity of the media will neutralize the small acid volume, while the low final concentration of the compound prevents precipitation.

Protocol B: "Click" Chemistry Reaction Solvent (CuAAC)

For conjugating MPP-Alkyne to azide-tagged biomolecules.

  • Solvent System: t-Butanol : Water (1:1 v/v).

  • Catalyst: CuSO

    
     (1 mM) + Sodium Ascorbate (5 mM).
    
  • Procedure:

    • Dissolve MPP-Alkyne in t-Butanol first.

    • Dissolve Azide-partner in Water.[1]

    • Mix the two solutions.

    • Add the catalyst mixture.[2]

    • Why this works: The t-Butanol solubilizes the phenyl-alkyne tail, while water solubilizes the copper catalyst and biomolecule.

Part 5: Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitation upon adding water "Crash-out" of neutral species.Use Protocol A (Acid-Switch). Do not add neutral water directly to DMSO stock.
Yellowing of DMSO stock Oxidation of the alkyne or amine.Store under Nitrogen/Argon gas. Use anhydrous DMSO.
Inconsistent IC50 data Adsorption to plastics.The lipophilic tail sticks to polystyrene. Use glass or low-binding polypropylene (PP) consumables.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis and Properties of Propargyl Amines. Retrieved from [Link]

  • Wikipedia (2025). Phenylpiperazine and Derivatives: Physicochemical Properties. Retrieved from [Link]

Sources

Preparation of stock solutions for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of High-Purity Stock Solutions for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Assays: A Best-Practice Guide

Abstract

Pre-Protocol Considerations: Understanding the Compound

Before handling the compound, it is imperative to source and review the Certificate of Analysis (CofA) provided by the supplier. This document contains critical lot-specific information, such as purity, exact molecular weight, and appearance.

Physicochemical Properties of MPPYP

While a comprehensive public profile for MPPYP is limited, its structure—containing a piperazine ring, a methyl group, and a phenylpropynyl group—allows us to infer key properties based on related chemical analogs.[3][4] The piperazine moiety suggests potential solubility in acidic aqueous solutions, while the phenylpropynyl group increases its lipophilicity.

Table 1: Key Physicochemical Properties of MPPYP

Property Value Source & Rationale
Molecular Formula C₁₅H₂₀N₂ (Calculated)
Molecular Weight (MW) 228.34 g/mol (Calculated) - Crucial: Always use the exact MW from the supplier's CofA for calculations.
Appearance Colorless to pale yellow liquid or solid. Based on similar piperazine-alkyne compounds.[3] The physical state should be confirmed upon receipt.
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it the industry standard for creating stock solutions for screening libraries and assays.[5][6][7]

| Secondary Solvents | Ethanol, Methanol | If DMSO is incompatible with an assay system, these polar protic solvents may be tested. However, solubility may be lower.[8] |

The Critical Role of the Solvent

The choice of solvent is paramount. The solvent must not only fully dissolve the compound but also be compatible with the downstream assay, typically by being non-toxic to cells at its final working concentration.[1]

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent.[5][7] It is miscible with a wide range of aqueous buffers and cell culture media.[5] For most in vitro assays, the final concentration of DMSO should not exceed 0.1-0.5% to avoid solvent-induced artifacts or cytotoxicity.[9]

  • Anhydrous Conditions: DMSO is hygroscopic (readily absorbs water from the atmosphere). The presence of water can facilitate the hydrolysis and degradation of susceptible compounds over time.[10] Therefore, using anhydrous DMSO (≥99.9% pure) and proper handling techniques to minimize moisture exposure are critical for the long-term stability of the stock solution.[7][10]

Materials and Equipment

  • 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (MPPYP) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[11]

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Sterile syringe filters (0.22 µm pore size), preferably with a low protein-binding membrane like Polyvinylidene fluoride (PVDF) or Polyethersulfone (PES)[12]

  • Sterile syringes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Protocol: Preparation of a 10 mM MPPYP Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many assays. The principles can be adapted for other concentrations.

The Principle of "Weigh and Calculate"

It is often difficult and unnecessary to weigh an exact target mass (e.g., precisely 2.28 mg).[11] A more accurate and practical approach is to weigh an amount close to the target, record the actual mass precisely, and then calculate the exact volume of solvent needed to achieve the desired concentration.[11]

Step-by-Step Methodology
  • Pre-Analysis and Calculation:

    • Determine the target concentration (e.g., 10 mM).

    • Use the precise molecular weight (MW) from the CofA. For this example, we use 228.34 g/mol .

    • Calculate the mass of MPPYP needed for a specific volume. For 1 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 228.34 g/mol * 1000 mg/g = 2.2834 mg

  • Weighing the Compound:

    • Place a clean, empty amber vial on the calibrated analytical balance and tare it.

    • Carefully add MPPYP powder to the vial until the mass is approximately 2-3 mg. Do not try to hit the exact target.

    • Record the exact mass displayed on the balance (e.g., 2.41 mg). This value is critical for accuracy.

  • Calculating the Required Solvent Volume:

    • Now, calculate the precise volume of DMSO needed to make a 10 mM solution with your actual weighed mass. Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) * 1,000,000 (µL/L) Volume (µL) = [2.41 mg / 228.34 g/mol ] / 0.010 mol/L * 1,000,000 µL/L = 1055.4 µL

  • Dissolution:

    • Using a calibrated pipette, carefully add the calculated volume (1055.4 µL) of anhydrous DMSO to the vial containing the MPPYP powder.

    • Cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Scientist's Note: If the compound does not dissolve readily, sonication in a room temperature water bath for 5-10 minutes can be effective.[9] Avoid excessive heating, as it may degrade the compound.

  • Sterilization (for Cell-Based Assays):

    • If the stock solution will be used in sterile cell culture, it must be filter-sterilized. This step should be performed in a laminar flow hood.

    • Draw the entire MPPYP/DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm PVDF or PES syringe filter to the syringe tip.[13][14]

    • Dispense the solution through the filter into a new, sterile amber glass vial.

    • Rationale: Autoclaving is not suitable for organic compounds like MPPYP as it will cause degradation. Filtration physically removes potential bacterial or fungal contaminants.[12] A 0.22 µm pore size is the standard for sterilizing filtration.[13]

Quality Control, Labeling, and Documentation

Proper documentation is the cornerstone of experimental reproducibility.[1]

  • Labeling: Immediately label the vial with all essential information.

    • Compound Name: MPPYP (or full name)

    • Exact Concentration: 10 mM

    • Solvent: Anhydrous DMSO

    • Date of Preparation: YYYY-MM-DD

    • Your Initials

    • Lot Number (from CofA)

  • Documentation: Record all details in a dedicated lab notebook.

    • Compound Name and Lot Number

    • Exact Mass Weighed: 2.41 mg

    • Final Calculated Volume: 1055.4 µL

    • Final Concentration: 10.0 mM

    • Date, Initials, and any observations (e.g., "dissolved completely after 2 min vortex").

Storage and Stability

Improper storage is a common cause of compound degradation and inconsistent assay results.[8][10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately sized amber microvials.[10]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C . For many small molecules in DMSO, storage at -20°C is sufficient for up to 3 months.[9] For longer-term storage (>3 months), -80°C is recommended.

  • Protection from Light and Moisture: The use of amber vials protects the compound from potential light-induced degradation.[8] Ensure caps are tightly sealed to prevent moisture absorption from the air.[10]

  • Working Solutions: Aqueous dilutions made from the DMSO stock should be prepared fresh for each experiment and generally should not be stored for more than 24 hours.[9]

Safety Precautions

  • Always handle MPPYP powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • DMSO is known to rapidly penetrate the skin and can carry dissolved compounds with it.[7] Exercise extreme caution to avoid skin contact with the solution. If contact occurs, wash the affected area thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) for MPPYP and DMSO before beginning work.

Visualized Workflows and Data

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_qc Finalization & QC cluster_store Storage start Obtain Compound & Certificate of Analysis weigh Weigh ~2-3 mg Compound Record Exact Mass start->weigh calc Calculate Required DMSO Volume for 10 mM weigh->calc dissolve Add Anhydrous DMSO Vortex / Sonicate calc->dissolve filter Sterile Filter (0.22 µm) (If for cell culture) dissolve->filter aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot If not for cell culture filter->aliquot label_doc Label Vials & Document in Lab Notebook aliquot->label_doc store Store Long-Term at -20°C or -80°C label_doc->store

Caption: Workflow for preparing a validated MPPYP stock solution.

Example Calculation Table

Table 2: Example Masses and Required DMSO Volumes for a 10 mM Stock Solution (MW = 228.34 g/mol )

Actual Mass Weighed (mg) Required DMSO Volume (µL)
1.55 678.8
2.29 1002.9
3.12 1366.4

| 5.04 | 2207.2 |

References

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • DMSO Solution 60ml. (n.d.). Elite Biogenix. [Link]

  • 1-methylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine. (n.d.). PubChem. [Link]

  • Manufacture of sterile drugs (GUI-0119): Production and specific technologies. (2025). Canada.ca. [Link]

  • Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. (2024). Pharmaceutical Online. [Link]

  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (n.d.). Meissner. [Link]

  • EBE Position Paper - A Risk-Based Approach to Setting Sterile Filtration Bioburden Limits. (2016). Efpia. [Link]

  • Sterile Filtration Process Control: Meeting Regulatory Expectations. (2024). BioProcess International. [Link]

  • 1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine. (n.d.). PubChem. [Link]

  • 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazinediium. (n.d.). Alchemist-chem. [Link]

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Application Note: Spectroscopic Characterization of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, a compound of interest in medicinal chemistry and materials science. We present detailed protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The focus is on the practical application of these techniques for unambiguous structural elucidation and purity assessment. This guide explains the causal relationships behind experimental choices and provides a framework for interpreting the spectral data, grounded in established principles of spectroscopy.

Introduction: The Structural Significance of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine incorporates three key pharmacophores: a piperazine ring, a methyl group, and a phenylpropargyl moiety. The piperazine scaffold is a ubiquitous structural motif in drug development, known for its favorable pharmacokinetic properties.[1][2] The internal alkyne provides a rigid linker and a potential site for further chemical modification, such as "click" chemistry reactions. Understanding the precise arrangement of these groups is critical for quality control and for correlating the molecule's structure with its biological or material properties.

This application note serves as a detailed protocol for researchers, outlining the steps for acquiring and interpreting ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and IR spectra to confirm the identity and structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, a combination of 1D and 2D NMR experiments provides a complete structural picture.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the dried 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent residual peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled experiment.

    • DEPT-135: Used to differentiate between CH, CH₂, and CH₃ groups.[3]

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[4][5]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[5][6]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[5][6]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final structure confirmation using a suite of NMR experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR prep3->acq1 acq2 13C & DEPT-135 acq1->acq2 analysis1 Assign 1H Signals (Integration, Multiplicity) acq1->analysis1 acq3 2D COSY acq2->acq3 analysis2 Assign 13C Signals (DEPT for C-type) acq2->analysis2 acq4 2D HSQC & HMBC acq3->acq4 analysis3 Correlate Fragments (COSY, HMBC) acq3->analysis3 acq4->analysis3 analysis1->analysis3 analysis2->analysis3 analysis4 Confirm Structure analysis3->analysis4

Caption: Workflow for NMR structural elucidation.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
H-a7.45 - 7.40Multiplet2HPhenyl (ortho)Deshielded by proximity to the alkyne and electronegativity of the aromatic ring.
H-b7.35 - 7.28Multiplet3HPhenyl (meta, para)Typical aromatic region for substituted benzene rings.
H-c~3.55Singlet2H-N-CH₂ -C≡Propargylic protons adjacent to a nitrogen and an alkyne. Singlet expected due to lack of adjacent protons.
H-d~2.70Broad Singlet/Multiplet8HPiperazine ring (-CH₂ -N-CH₂ -)The eight protons on the four methylene groups of the piperazine ring are chemically equivalent due to rapid chair-chair interconversion at room temperature, often resulting in a broad singlet or a complex multiplet.[7][8]
H-e~2.35Singlet3HN-CH₃ Protons on a methyl group attached to a nitrogen atom.
Predicted ¹³C NMR & DEPT-135 Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR and DEPT-135 spectra identify all unique carbon atoms and classify them by the number of attached protons.

LabelChemical Shift (δ, ppm) (Predicted)DEPT-135AssignmentRationale
C-1~131.8CHPhenyl (ortho)Aromatic carbons, chemical shift influenced by substitution.
C-2~128.5CHPhenyl (meta)Aromatic carbons.
C-3~128.3CHPhenyl (para)Aromatic carbons.
C-4~123.0Quaternary (C)Phenyl (ipso)Quaternary carbon attached to the propargyl group; signal will be absent in DEPT spectra.
C-5~85.0Quaternary (C)-CH₂-C ≡C-PhAlkyne carbons have characteristic shifts in this region.[9] Signal will be absent in DEPT spectra.
C-6~83.0Quaternary (C)-CH₂-C≡C -PhAlkyne carbons. Signal will be absent in DEPT spectra.
C-7~53.0CH₂ (Negative)Piperazine ring (C H₂)Typical region for sp³ carbons attached to nitrogen in a piperazine ring.[2]
C-8~48.0CH₂ (Negative)-N-C H₂-C≡Propargylic carbon attached to nitrogen.
C-9~46.0CH₃ (Positive)N-C H₃Methyl carbon attached to nitrogen.
2D NMR Correlations for Structural Confirmation

2D NMR is essential for assembling the molecular fragments identified by 1D NMR.

  • COSY: A COSY experiment will primarily show correlations within the phenyl ring (between H-a and H-b protons). It will confirm the absence of coupling for the singlet signals H-c and H-e.

  • HSQC: This experiment will connect each proton to its directly attached carbon. For example, it will show a cross-peak between the proton signal at ~2.35 ppm (H-e) and the carbon signal at ~46.0 ppm (C-9).

  • HMBC: The HMBC spectrum provides the key long-range correlations that link the entire structure.

Caption: Key 2- and 3-bond HMBC correlations.

These correlations are definitive: the N-methyl protons (H-e) correlating to the piperazine ring carbons (C-7) confirms the methyl position. The propargyl methylene protons (H-c) correlating to both the piperazine ring (C-7) and the alkyne carbons (C-5, C-6) unambiguously connects the piperazine to the propargyl linker. Finally, the ortho-phenyl protons (H-a) correlating to the alkyne carbon (C-6) confirms the attachment of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The IR spectrum will confirm the presence of the key aromatic, aliphatic, and alkyne functionalities.

Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
3100 - 3000Medium - WeakC-H StretchAromatic (sp² C-H)
2980 - 2800Medium - StrongC-H StretchAliphatic (sp³ C-H from piperazine, methyl, methylene)
2260 - 2190Weak - MediumC≡C StretchInternal Alkyne
1600, 1490Medium - WeakC=C StretchAromatic Ring
1150 - 1000Medium - StrongC-N StretchAmine
770 - 730 & 710 - 690StrongC-H Bend (Out-of-plane)Monosubstituted Benzene

Causality in Interpretation: The presence of a weak but sharp band around 2200 cm⁻¹ is highly diagnostic for the C≡C triple bond of the internal alkyne.[10][11][12][13] The absence of a strong, sharp peak around 3300 cm⁻¹ confirms it is an internal rather than a terminal alkyne.[10][11][14] The combination of sp³ C-H stretches below 3000 cm⁻¹ and sp² C-H stretches above 3000 cm⁻¹ confirms the presence of both aliphatic and aromatic moieties. The strong bands in the fingerprint region below 800 cm⁻¹ are characteristic of the monosubstituted phenyl ring.

Conclusion

The combined application of NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and IR spectroscopy provides a robust and self-validating system for the complete structural characterization of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine. The protocols and interpretive frameworks detailed in this note offer a clear path for researchers to confirm the identity, purity, and structure of this and structurally related compounds with high confidence.

References

  • BenchChem. (2025).
  • S, S., & A, P. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology.
  • Darwish, H. W., et al. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-1685.
  • Hickey, A. J., et al. (2023).
  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 941-948.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • Katritzky, A. R., et al. (2006).
  • The Royal Society of Chemistry. (n.d.).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Maricopa Open Digital Press. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.
  • PubChem. (n.d.). 1-methylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine.
  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Herth, M. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Shivaprakash, S., et al. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. PMC.
  • Shivaprakash, S., et al. (2014, April 18). (Z)-1-Di-phenyl-methyl-4-(3-phenyl-prop-2-en-yl)piperazine. PubMed.
  • Emery Pharma. (2018, April 2).
  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733).
  • Taha-Salaime, L., et al. (2023). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Advances in Polymer Science. (n.d.).
  • Stoyanov, S., et al. (2025, October 1). Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer. MDPI.
  • Neuroquantology. (n.d.).
  • Liu, X., et al. (2016).
  • The Royal Society of Chemistry. (n.d.). 1 H and 13 C NMR Spectra of New Compounds.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19 [Download Table].
  • SpectraBase. (n.d.). 2-Methyl-N-(1-methylphenylpiperidin-4-yl)-N-phenylprop-2-enamide - Optional[13C NMR].
  • SpectraBase. (n.d.). Piperazine, 1-hex-2-ynyl-4-methyl- - Optional[Vapor Phase IR] - Spectrum.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazinediium.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yields of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction and achieve higher yields.

Introduction

The synthesis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, a molecule with significant interest in medicinal chemistry, can be challenging. Low yields are a frequent issue, often stemming from side reactions, suboptimal reaction conditions, or purification difficulties. This guide will address these issues in a question-and-answer format, providing practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide & FAQs

Q1: I am getting a very low yield of my desired product. What are the most likely causes?

Low yields in the synthesis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can arise from several factors. The most common synthetic route involves the N-alkylation of 1-methylpiperazine with a suitable 3-phenylprop-2-yn-1-yl electrophile. The primary culprits for low yields in this reaction are:

  • Di-alkylation of Piperazine: Although 1-methylpiperazine has one tertiary and one secondary amine, the secondary amine can be further alkylated to form a quaternary ammonium salt. This is a common side reaction in piperazine chemistry.[1][2]

  • Side Reactions of the Electrophile: The propargyl halide or sulfonate used for alkylation can undergo side reactions, such as elimination or reaction with the solvent.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. An inappropriate base may not be strong enough to deprotonate the piperazine effectively, while an overly strong base can promote side reactions.[1]

  • Product Loss During Workup and Purification: The product may be lost during aqueous workup if it has some water solubility, or during column chromatography if it adheres strongly to the stationary phase.

Q2: How can I prevent the formation of the di-alkylated byproduct?

Minimizing the formation of the quaternary ammonium salt is crucial for improving the yield of the desired mono-alkylated product. Here are several strategies:

  • Stoichiometry Control: Using an excess of 1-methylpiperazine can statistically favor mono-alkylation. A 2 to 5-fold excess of the piperazine is a good starting point. However, this will require a more rigorous purification step to remove the unreacted starting material.[1]

  • Slow Addition of the Electrophile: Adding the 3-phenylprop-2-yn-1-yl halide or sulfonate dropwise to the reaction mixture containing 1-methylpiperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can be beneficial. The choice of solvent is also critical; aprotic polar solvents like acetonitrile or DMF are commonly used.[1]

Q3: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?

The optimal reaction conditions will depend on the specific electrophile being used (e.g., bromide, chloride, tosylate). However, a good starting point for the N-alkylation of 1-methylpiperazine is as follows:

ParameterRecommended ConditionRationale
Base K₂CO₃ or DIPEAThese bases are strong enough to deprotonate the piperazine but are generally not so strong as to cause significant side reactions.
Solvent Acetonitrile or DMFThese polar aprotic solvents are good at solvating the reactants and facilitating the Sₙ2 reaction.
Temperature Room temperature to 60 °CStarting at room temperature and gently heating if the reaction is sluggish is a prudent approach.[1]

It is always recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Q4: I see multiple spots on my TLC plate even after optimizing the reaction conditions. What are the possible side products?

Besides the di-alkylated product, other side products can form. The propargyl system is reactive and can undergo various transformations.

Side_Reactions 1-methylpiperazine 1-methylpiperazine Desired Product 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine 1-methylpiperazine->Desired Product SN2 (desired) 3-phenylprop-2-yn-1-yl-X 3-phenylprop-2-yn-1-yl-X (X = Br, OTs, etc.) 3-phenylprop-2-yn-1-yl-X->Desired Product Quaternary Salt Di-alkylated Quaternary Salt 3-phenylprop-2-yn-1-yl-X->Quaternary Salt Elimination Product Phenylallene 3-phenylprop-2-yn-1-yl-X->Elimination Product Elimination Solvent Adduct Solvent Adduct 3-phenylprop-2-yn-1-yl-X->Solvent Adduct Reaction with Solvent Desired Product->Quaternary Salt Further Alkylation

Caption: Potential reaction pathways in the synthesis.

Possible side products include:

  • Elimination Products: The propargyl electrophile can undergo elimination to form phenylallene.

  • Solvent Adducts: If a nucleophilic solvent is used, it may react with the electrophile.

  • Isomerization Products: Under certain conditions, the alkyne may isomerize.

Identifying these byproducts can be achieved by LC-MS and NMR analysis of the crude reaction mixture.

Q5: How can I effectively purify the final product?

Purification of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be achieved by several methods:

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent. This is an effective way to remove non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is often effective. The triethylamine helps to prevent the product from streaking on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (3.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 mL per mmol of the limiting reagent).

  • Reagent Addition: In a separate flask, dissolve 3-phenyl-1-bromo-2-propyne (1.0 eq.) in acetonitrile (2 mL per mmol). Add this solution dropwise to the stirring piperazine mixture at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Caption: Step-by-step experimental workflow.

References

  • Van Maarseveen, J. H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 885–899. [Link]

  • Shivaprakash, S., Chandrasekara Reddy, G., Jasinski, J. P., & Lynch, V. M. (2015). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. IUCrData, 1(1), x150001. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • University of Cambridge. (2025, August 18). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Reddy, M. S., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 75(15), 5393–5396. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Semantic Scholar. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • MDPI. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

Sources

Technical Support Center: LC-MS Profiling of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-ALK-DEG-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (CAS: 45813-02-3). This guide addresses the specific stability challenges associated with the piperazine core and the propargyl linker .

Researchers typically encounter three distinct classes of degradation with this scaffold:

  • N-Oxidation: Rapid formation of M+16 species on the basic nitrogens.

  • Alkyne Hydration: Conversion of the triple bond to a ketone (M+18) under aqueous stress.

  • N-Dealkylation: Loss of the methyl group (M-14) or cleavage of the propargyl chain.

Module 1: Distinguishing N-Oxides from Hydroxylated Impurities

User Query: "I see a degradation peak at M+16 relative to the parent (m/z ~231). Is this an N-oxide or a hydroxylated phenyl ring?"

The Technical Issue

Both N-oxidation (on the piperazine) and C-hydroxylation (on the phenyl ring or alkyl chain) result in a mass shift of +15.9949 Da . Standard high-resolution MS (HRMS) cannot easily distinguish these isobaric species. However, their chemical stability differs significantly.

Diagnostic Workflow

To confirm N-oxide identity without NMR, use the Titanium(III) Chloride (TiCl₃) Reduction Test . N-oxides are reducible; C-hydroxyls are not.

Step-by-Step Protocol: TiCl₃ Reduction
  • Preparation: Prepare a 10 mM solution of the degraded sample in Methanol/Water (50:50).

  • Reagent: Prepare a 20% TiCl₃ solution in 2M HCl (commercially available or prepared fresh).

  • Reaction: Add 10 µL of TiCl₃ solution to 100 µL of the sample.

  • Incubation: Let stand at room temperature for 15 minutes.

  • Analysis: Inject immediately into LC-MS.

    • Result A: If the M+16 peak disappears (reverting to the parent mass), it is an N-Oxide .

    • Result B: If the M+16 peak persists , it is a C-Hydroxyl impurity (likely on the phenyl ring).

Fragmentation Logic (MS/MS)

If chemical reduction is not feasible, use MS/MS fragmentation patterns.

  • N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during collision-induced dissociation (CID).

  • C-Hydroxyl: The oxygen is covalently bound to carbon; you will see water loss (-18 Da) or retention of the oxygen in the tropylium ion fragment (m/z 91 becomes m/z 107).

Module 2: Alkyne Hydration (The "M+18" Anomaly)

User Query: "My sample has been sitting in aqueous buffer (pH 2) and I see a large peak at M+18. Is this a ring opening?"

The Mechanism

The propargyl group (-C≡C-CH₂-) is susceptible to acid-catalyzed hydration. This is not a ring opening, but the saturation of the triple bond to form a ketone.

Pathway: Alkyne + H₂O


 Enol (transient) 

Ketone. For 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, this results in 1-phenyl-3-(4-methylpiperazin-1-yl)propan-1-one (or its isomer).
Visualizing the Pathway

DegradationPathway Parent Parent Molecule (Alkyne) m/z 215 Intermediate Enol Intermediate (Transient) Parent->Intermediate + H2O (Acidic pH) NOxide N-Oxide m/z 231 (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Ketone Hydration Product (Ketone) m/z 233 (+18 Da) Intermediate->Ketone Tautomerization

Figure 1: Primary degradation pathways showing Alkyne Hydration and N-Oxidation.

Module 3: LC-MS Method Optimization

User Query: "The parent peak tails significantly, and I cannot separate the des-methyl degradant."

Root Cause: The Piperazine Problem

Piperazines are dibasic. At neutral or slightly acidic pH (typical for LC-MS), both nitrogens are protonated. These positive charges interact strongly with residual silanols on C18 columns, causing tailing.

Recommended LC Conditions
ParameterRecommendationRationale
Column C18 with High pH Stability (e.g., XBridge C18 or Gemini C18)Allows use of basic mobile phases which suppress protonation.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0 - 10.0) At pH > pKa (approx 9.8 for piperazine), the molecule is neutral, improving peak shape.
Mobile Phase B Acetonitrile Methanol can cause higher backpressure; ACN is preferred for sharp peaks.
Alternative (Low pH) Water + 0.1% Difluoroacetic Acid (DFA) DFA provides ion-pairing (sharper peaks than Formic Acid) without the severe MS suppression of TFA.

Module 4: Reference Mass Fragments

Use this table to assign peaks in your MS/MS spectrum (ESI+).

Fragment Structurem/z (Approx)Origin
[M+H]⁺ 215.15 Parent Molecule
Tropylium Ion 91.05 Cleavage of the benzyl/phenyl group
Phenyl-Propargyl 115.05 Ph-C≡C-CH₂⁺ fragment
Methyl-Piperazine 99.10 Cleavage of the N-propargyl bond
Piperazine Ring 56.05 Characteristic ring fragmentation

References

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews. Link

    • Context: General strategies for distinguishing oxid
  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Rao, R. N., et al. (2011). Stress degradation studies on piperazine derivatives and characterization of degradation products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Specific fragmentation patterns of the piperazine ring.[2][3]

  • Smith, R. J. (2015). Alkyne hydration kinetics in aqueous acidic media. Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Primary Synthesis Route: Copper-Catalyzed A³-Coupling (Aldehyde-Alkyne-Amine) Reagents: Phenylacetylene + Paraformaldehyde + 1-Methylpiperazine[1]

Part 1: The Reaction System & Thermal Dynamics

The "Why" Behind Temperature Control

In the synthesis of propargylamines via A³-coupling, temperature is not merely a switch to start the reaction; it is the primary regulator of the catalytic cycle's selectivity. You are coordinating three distinct species—a terminal alkyne, an aldehyde source (often paraformaldehyde), and a secondary amine—mediated by a copper catalyst.[1][2][3]

Thermal Criticality:

  • Catalytic Activation (Step A): The C-H activation of phenylacetylene by the Copper(I) catalyst to form the Cu-acetylide intermediate is endothermic. Insufficient heat leads to stalled initiation.

  • Formaldehyde Depolymerization (Step B): If using paraformaldehyde (solid), thermal energy is required to depolymerize it into reactive formaldehyde monomers (

    
    ).[1] If the temperature is too low (<60°C), the concentration of reactive electrophile remains the rate-limiting bottleneck.
    
  • The Glaser Trap (Side Reaction): Excessive temperature (>100°C), particularly in the presence of trace oxygen, favors the oxidative homocoupling of phenylacetylene (Glaser coupling), producing the 1,4-diphenylbuta-1,3-diyne impurity which is difficult to separate.[1]

Part 2: Optimization Protocol

Standard Operating Procedure (SOP) for Temperature Optimization

Do not blindly set the heating block to reflux. Follow this gradient optimization.

Reagents:

  • Phenylacetylene (1.0 equiv)[1][3][4]

  • Paraformaldehyde (1.2 equiv)[1]

  • 1-Methylpiperazine (1.1 equiv)[1]

  • Catalyst: CuI or CuCl (5 mol%)[1][3]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Phase 1: The Activation Zone (60°C - 70°C) [1]
  • Objective: Depolymerize paraformaldehyde and initiate the catalytic cycle without degrading the catalyst.

  • Observation: The reaction mixture should transition from a suspension (paraformaldehyde) to a clearer solution.

  • Protocol:

    • Purge the vessel with Argon/Nitrogen (Critical to prevent Glaser coupling).

    • Heat to 65°C .

    • Hold for 30 minutes.

    • Checkpoint: TLC/LC-MS. Look for the disappearance of the solid paraformaldehyde. If solids persist, the temperature is insufficient for depolymerization.

Phase 2: The Reaction Drive (80°C - 90°C)
  • Objective: Drive the nucleophilic attack of the Cu-acetylide on the in situ generated iminium ion.

  • Protocol:

    • Ramp temperature to 85°C .

    • Maintain for 4–6 hours.

    • Checkpoint: This is typically the "Sweet Spot" for toluene-based systems. Conversion should exceed 80%.

Phase 3: The Hard Push (100°C - 110°C) [1]
  • Objective: Force completion for sluggish substrates, but risk side reactions.

  • Warning: Only enter this zone if conversion stalls at <70% after 6 hours.

  • Risk: At >100°C, the Cu(I) catalyst may disproportionate to Cu(0) (black precipitate) and Cu(II), killing the reaction.[1]

Summary of Thermal Effects
Temperature ZoneReaction StatePrimary RiskRecommended Action
< 50°C Dormant / SlowParaformaldehyde remains solid; low active electrophile conc.[1]Increase Temp.
60°C - 80°C Optimal Kinetic Window Minimal. Balance of rate vs. selectivity is ideal.Maintain.
> 100°C AggressiveGlaser Coupling (Dimerization); Catalyst deactivation (turning black).Cool down; check

exclusion.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark black and yield dropped. What happened?

Diagnosis: Catalyst Decomposition ("The Copper Mirror"). Cause: Excessive temperature (>100°C) or prolonged heating caused the Cu(I) species to disproportionate into inactive Cu(0) metal and Cu(II).[1] Solution:

  • Lower reaction temperature to 80°C .

  • Add a ligand stabilizer (e.g., pyridine or a phosphine) if high temperatures are strictly necessary, though standard A³ coupling usually works without ligands.[1]

  • Ensure the reaction time does not exceed 12 hours.

Q2: I see a major impurity spot with a high Rf (non-polar). What is it?

Diagnosis: Glaser Coupling Product (Diphenyldiacetylene).[1] Cause: Presence of Oxygen at high temperatures. Mechanism:


Solution: 
  • Degas solvents thoroughly before heating (sparge with Argon for 15 mins).[1]

  • Switch from an air condenser to a sealed tube or strict inert atmosphere manifold.

  • Do not increase temperature to "fix" this; it will accelerate dimer formation.

Q3: The paraformaldehyde is not dissolving. Should I crank up the heat?

Diagnosis: Inefficient Depolymerization. Solution:

  • Instead of overheating the entire reaction (which risks the alkyne), pre-activate the paraformaldehyde and amine.

  • Mix 1-methylpiperazine and paraformaldehyde in the solvent and heat to 60°C before adding the phenylacetylene and copper catalyst. This ensures the iminium ion is pre-formed and ready.

Part 4: Visualization of the Reaction Logic

The following diagram illustrates the catalytic cycle and the specific points where temperature exerts control (or chaos).

A3_Coupling_Optimization Reagents Reagents: Phenylacetylene + Paraformaldehyde + 1-Methylpiperazine Depolymerization Step 1: HCHO Generation (Paraformaldehyde -> Formaldehyde) Reagents->Depolymerization Requires T > 60°C Cu_Activation Step 3: Cu-Acetylide Formation (Nucleophile) Reagents->Cu_Activation Cu(I) Catalyst Iminium Step 2: Iminium Ion Formation (Electrophile) Depolymerization->Iminium + Amine Coupling Step 4: C-C Bond Formation (Rate Determining Step) Iminium->Coupling Cu_Activation->Coupling Glaser Side Reaction: Glaser Dimerization Cu_Activation->Glaser Risk: T > 100°C + O2 Product Target Product: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Coupling->Product Optimal: 80-90°C

Caption: Logical flow of the A³-coupling reaction. Note that temperature drives both the necessary activation steps (1 & 4) and the unwanted side reaction (Glaser Dimerization) if uncontrolled.[1]

References

  • A3 Coupling Reaction: Mechanism and Overview. Chemistry LibreTexts. Source:[Link]

  • Green Chemistry: General procedure for Cu/Al-catalysed A3 coupling. Royal Society of Chemistry (Green Chem., 2013). Source:[Link]

  • Solvent-free synthesis of propargylamines: an overview. National Institutes of Health (PMC). Source:[Link]

  • Troubleshooting A3 Coupling Reaction Conditions. ResearchGate. Source:[Link]

Sources

Technical Support Center: Stability Optimization for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Landscape

You are working with 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine . This molecule contains three distinct pharmacophores that contribute to its chemical instability:

  • N-Methylpiperazine moiety: A basic tertiary amine prone to N-oxidation.

  • Propargylic position: The methylene group (–CH₂–) sandwiched between the nitrogen and the alkyne is electronically activated, making it highly susceptible to oxidative radical abstraction.

  • Internal Alkyne (Phenyl-C≡C-): While more stable than terminal alkynes, this bond is susceptible to hydration (forming ketones) and reduction, particularly in the presence of trace metals or light.

This guide provides a self-validating system to stabilize this compound, moving beyond "store at -20°C" to explain the chemical causality of degradation.

Diagnostic Triage: Troubleshooting Guide

Use this module to diagnose the visual or functional state of your compound.

Symptom A: Solution turns yellow or brown over time.
  • Diagnosis: Oxidative Degradation (N-Oxide or Imine Formation).

    • Mechanism: Atmospheric oxygen attacks the electron-rich nitrogen lone pairs, forming N-oxides. Alternatively, radical abstraction at the propargylic position leads to conjugated imine species, which are often colored (chromophores).

    • Immediate Action: Check the age of your DMSO/solvent. Old DMSO accumulates peroxides.

    • Corrective Protocol: Switch to degassed, anhydrous DMSO and store under Argon. Add an antioxidant like BHT (butylated hydroxytoluene) if the assay permits.

Symptom B: White precipitate forms upon thawing.
  • Diagnosis: Hygroscopic Aggregation or Free Base Crash-out.

    • Mechanism: DMSO is hygroscopic. As it absorbs atmospheric water, the solubility of the lipophilic phenyl-alkyne tail decreases. If you are using the free base form, it will precipitate as water content rises.

    • Immediate Action: Vortex for 30 seconds at room temperature. If solid remains, sonicate for 5 minutes.

    • Corrective Protocol: Convert to the Dihydrochloride (2HCl) salt form for aqueous stability, or ensure DMSO stocks are aliquoted into single-use vials to prevent repeated moisture exposure.

Symptom C: Loss of biological potency (IC50 shift) without visible change.
  • Diagnosis: Alkyne Hydration or Hydrolysis. [1]

    • Mechanism: The internal alkyne can slowly hydrate to a ketone (via keto-enol tautomerism) in aqueous buffers, especially at acidic pH or if trace metals (Fe, Cu) are present in the buffer.

    • Immediate Action: Validate purity via LC-MS. Look for a mass shift of +16 (Oxygen addition) or +18 (Water addition).

    • Corrective Protocol: Use buffers containing 0.1 mM EDTA to chelate trace metals that catalyze alkyne hydration.

Technical Visualization: Degradation Pathways

The following diagram illustrates the specific chemical vulnerabilities of your molecule.

DegradationPathways Compound 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (Active Ligand) NOxide N-Oxide Impurity (Inactive/Low Potency) Compound->NOxide Oxidation (O2/Peroxides) Target: Piperazine N Imine Propargylic Imine (Yellow Coloration) Compound->Imine Radical Abstraction Target: Propargylic CH2 Ketone Hydrated Ketone (Mass +18) Compound->Ketone Hydration (H2O/Metals) Target: Alkyne C≡C

Figure 1: Primary degradation pathways. The propargylic position and nitrogen lone pairs are the primary sites of oxidative attack, while the alkyne is sensitive to hydration.

Stabilization Protocols (Standard Operating Procedures)

Protocol A: Optimal Solvent Formulation

Do not use generic solvents. The electron-rich nature of the piperazine ring requires specific handling.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (99.9%) DMSO solubilizes the lipophilic phenyl tail. Water promotes alkyne hydration.[2]
Storage Atmosphere Argon or Nitrogen Displaces O₂ to prevent N-oxidation and propargylic radical formation.
Container Amber Glass Vials The conjugated phenyl-alkyne system can be photosensitive. Amber glass blocks UV/Blue light.
Salt Form Dihydrochloride (2HCl) Protonating the piperazine nitrogens (pH < pKa) locks the lone pairs, rendering them unreactive to oxidation [1].
Protocol B: Aqueous Assay Buffer Preparation

When diluting the stock for biological assays, follow this sequence to prevent "crashing out" or immediate degradation.

  • Chelation: Add 0.5 mM EDTA to your buffer.

    • Reason: Trace metals (Iron, Copper) found in standard water sources can catalyze the hydration of the alkyne bond to a ketone [2].

  • pH Control: Maintain pH 6.0 - 7.4 .

    • Reason: Avoid highly basic pH (>8.5). At high pH, the amine exists as a free base, increasing the risk of oxidation. Slightly acidic/neutral pH keeps a fraction of the amine protonated and stable.

  • Antioxidant (Optional): If the experiment allows, add 1 mM Ascorbic Acid or 0.1% Sodium Metabisulfite .

    • Reason: Scavenges dissolved oxygen and free radicals before they attack the propargylic position [3].

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution at 4°C for a week? A: No. At 4°C, oxygen diffusion through plastic caps is sufficient to cause N-oxidation in propargyl amines over 5-7 days. Store at -20°C or -80°C. If you must use 4°C, ensure the vial is sealed under Argon and wrapped in Parafilm.

Q2: My LC-MS shows a peak at M+16. What is this? A: This is the N-Oxide . It is the most common degradation product of tertiary amines like piperazines [1]. It indicates your solvent contained peroxides or the sample was exposed to air for too long.

Q3: Is the free base or the salt form more stable? A: The Salt form (e.g., HCl, fumarate) is significantly more stable in the solid state and in solution. The protonation of the nitrogen atoms reduces the electron density available for oxidative attack. Always purchase or synthesize the salt form for long-term storage.

Q4: Why does the guide warn against Ethers (THF/Diethyl ether)? A: Ethers readily form organic peroxides over time. These peroxides are potent oxidizers that will rapidly convert your piperazine to its N-oxide or cleave the propargylic bond.

Troubleshooting Decision Tree

DecisionTree Start Start: Observation Color Color Change (Yellow/Brown)? Start->Color Precip Precipitation/Cloudiness? Start->Precip Potency Loss of Potency? Start->Potency Oxidation Oxidation Detected (N-Oxide/Imine) Color->Oxidation Yes Agg Solubility Limit/Moisture Precip->Agg Yes Hydrolysis Alkyne Hydration or Metal Catalysis Potency->Hydrolysis Yes Action1 Action: Check DMSO age. Add Antioxidant. Purge with Argon. Oxidation->Action1 Action2 Action: Sonicate. Check pH (too basic?). Switch to Salt form. Agg->Action2 Action3 Action: Add EDTA. Validate Mass (M+18). Avoid freeze-thaw. Hydrolysis->Action3

Figure 2: Decision matrix for rapid troubleshooting of stability issues.

References

  • Vertex AI Search. (2026). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Retrieved from 3

  • Lumen Learning. (2024). Hydration of Alkynes. Retrieved from 2

  • Università del Piemonte Orientale. (2016). Chemical Stability Studies of Propargylamine-Containing Drugs. Retrieved from 4

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine and its analogs.

This scaffold represents a critical bifurcation point in medicinal chemistry. Depending on the specific modification of the alkyne linker and the phenyl tail , the pharmacological profile shifts drastically between mGluR5 antagonism (neuroprotective/anxiolytic), MAO-B inhibition (anti-Parkinsonian), and calcium channel blockade (antihistaminic/vascular).

Executive Summary & Scaffold Analysis

The molecule 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine consists of three pharmacophoric distinct regions. Understanding the interplay between these regions is essential for directing the molecule toward a specific therapeutic target.

The Pharmacophore Breakdown
  • Region A (The Core): N-Methylpiperazine. Provides solubility, blood-brain barrier (BBB) permeability, and a protonatable nitrogen (pKa ~9.0) for ionic bonding with aspartate residues in GPCRs or anionic sites in enzymes.

  • Region B (The Linker): Prop-2-yn-1-yl (Propargyl). A rigid, linear spacer containing a triple bond. This is the "switch" that determines the mechanism of action.

  • Region C (The Tail): Phenyl ring.[1][2][3] A lipophilic moiety that engages in

    
     stacking interactions.
    
The Critical Distinction: Internal vs. Terminal Alkyne
  • Internal Alkyne (Target Molecule): The phenyl ring is attached directly to the alkyne (Ph-C≡C-CH

    
    -). This rigidifies the structure, favoring mGluR5  or Dopamine D3  receptor binding. It generally abolishes  irreversible MAO-B suicide inhibition because the terminal proton required for the FAD adduct formation is absent.
    
  • Terminal Alkyne (Alternative): The phenyl ring is removed or moved (H-C≡C-CH

    
    -). This restores the capacity for irreversible MAO-B inhibition  (Selegiline-like mechanism).
    

Structure-Activity Relationship (SAR) Analysis

The following table compares the "Lead Compound" (Internal Alkyne) against three distinct mechanistic alternatives.

Table 1: Comparative Pharmacological Profile[3]
FeatureLead Compound Analog A (Terminal Alkyne) Analog B (Alkene) Analog C (Pyridyl Isostere)
Structure 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine 1-methyl-4-(prop-2-yn-1-yl)piperazine 1-cinnamyl-4-methylpiperazine MPEP (2-methyl-6-(phenylethynyl)pyridine)
Linker Type Internal Alkyne (-C≡C-)Terminal Alkyne (-C≡CH)Trans-Alkene (-CH=CH-)Internal Alkyne (-C≡C-)
Primary Target mGluR5 / D3 Receptor MAO-B Enzyme H1 Histamine / Ca²⁺ Channel mGluR5 Receptor
Mechanism Negative Allosteric Modulator (NAM)Irreversible Suicide Inhibitor (Covalent)Reversible AntagonistSelective Antagonist
Key Interaction

stacking in transmembrane pocket
Covalent bond to FAD cofactor (N5)Hydrophobic interaction in poreAllosteric pocket binding
Indication Anxiety, Fragile X, NeuroprotectionParkinson's DiseaseVertigo, Migraine (Cinnarizine-like)Research Tool (Anxiety)
SAR Deep Dive
1. The Linker (Rigidity vs. Reactivity)
  • Observation: Reducing the alkyne (triple bond) to a trans-alkene (double bond) creates a Cinnamyl derivative.

  • Impact: This increases flexibility and changes the vector of the phenyl ring. The molecule loses mGluR5 affinity and gains affinity for Histamine H1 and L-type Calcium Channels (similar to Cinnarizine).

2. The Phenyl Ring (Substituents)[1]
  • Observation: Adding electron-withdrawing groups (EWGs) like 3-Chloro or 3-Fluoro to the phenyl ring.

  • Impact:

    • For mGluR5: Often increases potency (e.g., Fenobam analogs).

    • For MAO-B (if terminal): Halogenation at the meta or para position protects against metabolic hydroxylation and improves lipophilicity, often enhancing potency (e.g., Safinamide analogs).

  • Recommendation: A 3-Fluorophenyl substitution is the optimal starting point for optimization to block rapid metabolic clearance while maintaining electronic favorability.

3. The Piperazine Nitrogen (N-Methyl)
  • Observation: Replacing the N-methyl group with a bulky group (e.g., Benzyl or Cyclohexyl).

  • Impact:

    • Small (Methyl): Good for BBB penetration; favors GPCR agonist/antagonist activity.

    • Large (Benzyl): Shifts activity toward Acetylcholinesterase (AChE) inhibition (Dual MAO/AChE inhibitors). The bulky group binds to the Peripheral Anionic Site (PAS) of AChE.

Mechanism of Action Visualizations

Diagram 1: The Divergent Pathways (Alkyne vs. Alkene)

This diagram illustrates how the saturation of the linker dictates the biological target.

SAR_Pathways Lead 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (Internal Alkyne) Mod_Terminal Remove Phenyl (Terminal Alkyne) Lead->Mod_Terminal Mod_Reduce Reduce to Alkene (Cinnamyl Linker) Lead->Mod_Reduce Mod_Hetero Replace Piperazine w/ Pyridine (MPEP Analog) Lead->Mod_Hetero Target_mGluR5 mGluR5 Antagonist (Anxiolytic/Neuroprotective) Lead->Target_mGluR5 Retains Rigidity Target_MAOB MAO-B Inhibitor (Anti-Parkinsonian) Mod_Terminal->Target_MAOB Enables FAD Covalent Bond Target_H1 H1 / Ca2+ Blocker (Antihistamine/Vascular) Mod_Reduce->Target_H1 Increases Flexibility Mod_Hetero->Target_mGluR5 Classic Scaffold (MPEP)

Caption: SAR Decision Tree showing how structural modifications to the linker region shift the pharmacological profile from mGluR5 antagonism to MAO-B or Histamine modulation.

Experimental Protocols

To validate the SAR described above, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis via Mannich-Type Alkylation

This is the most robust method for synthesizing the internal alkyne derivative.

  • Reagents: N-Methylpiperazine (1.0 eq), Phenylacetylene (1.0 eq), Paraformaldehyde (1.2 eq), CuCl (catalytic, 5 mol%), Dioxane (Solvent).

  • Procedure:

    • Dissolve N-methylpiperazine and phenylacetylene in Dioxane.

    • Add Paraformaldehyde and CuCl catalyst.

    • Reflux at 100°C for 4-6 hours under Nitrogen atmosphere.

    • Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The product spot will be less polar than the starting amine.

  • Purification: Evaporate solvent. Dissolve residue in DCM, wash with water (to remove unreacted formaldehyde and copper salts). Dry over Na₂SO₄. Purify via silica gel column chromatography.

  • Yield Expectation: 70-85%.

Protocol B: MAO-B Inhibition Assay (Amplex Red)

Purpose: To confirm if the analog acts as a suicide inhibitor (Terminal Alkyne) or is inactive/reversible (Internal Alkyne).

  • System: Recombinant Human MAO-B (Sigma/Corning).

  • Substrate: Tyramine or Benzylamine (100 µM).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate Enzyme + Test Compound (10 nM - 10 µM) for 30 minutes at 37°C before adding substrate. (Pre-incubation is critical for detecting irreversible inhibition).

    • Add Substrate + Amplex Red/HRP mix.

    • Measure Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 minutes.

  • Data Analysis:

    • If IC₅₀ decreases significantly with longer pre-incubation time

      
      Irreversible Inhibitor  (Terminal Alkyne).
      
    • If IC₅₀ is constant regardless of pre-incubation

      
      Reversible Inhibitor/Inactive  (Internal Alkyne).
      
Diagram 2: Synthesis & Assay Workflow

Workflow Step1 Reagents: N-Methylpiperazine + Phenylacetylene + Paraformaldehyde Step2 Reaction: CuCl Cat. / Dioxane / 100°C / 4h Step1->Step2 Step3 Purification: Silica Column (DCM:MeOH) Step2->Step3 Product Purified Product: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Step3->Product Assay_Split Biological Evaluation Product->Assay_Split Assay_MAO MAO-B Assay (Amplex Red) Assay_Split->Assay_MAO Assay_mGluR mGluR5 Ca2+ Flux (FLIPR Assay) Assay_Split->Assay_mGluR Result_MAO Result: Low Activity (Internal Alkyne blocks catalytic cysteine) Assay_MAO->Result_MAO Result_mGluR Result: High Potency (Rigid spacer fits allosteric pocket) Assay_mGluR->Result_mGluR

Caption: Integrated workflow for the synthesis and divergent biological characterization of phenylpropargyl piperazines.

References

  • Tocris Bioscience. (2024). MPEP hydrochloride: Biological Activity and Pharmacology.[4][5][6]Link

  • Carradori, S., et al. (2012). "Synthesis and MAO inhibitory activity of new (4-aryl-piperazin-1-yl)-alkyloxy derivatives." European Journal of Medicinal Chemistry. Link

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: 1-methyl-4-(prop-2-yn-1-yl)piperazine.Link

Sources

Precision Benchmarking: qNMR vs. Chromatographic Standards for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

In the development of sigma receptor ligands and piperazine-based CNS agents, 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine represents a critical intermediate. However, its validation presents a "Reference Standard Paradox."

Standard HPLC-UV purity assessment relies on the assumption that the extinction coefficients of impurities (likely 1-methylpiperazine or propargyl halides) match the analyte. Without a certified reference material (CRM) of the specific analyte, HPLC Area% is merely an estimation, not a quantification.

Quantitative NMR (qNMR) breaks this paradox.[1] By utilizing the principle of primary ratio measurement, we can determine the absolute mass fraction purity of this molecule using a structurally unrelated internal standard. This guide details the validation protocol, specifically addressing the relaxation dynamics of the N-methyl and propargyl protons.

The qNMR Protocol: A Self-Validating System

To ensure scientific integrity, this protocol uses a Traceability Chain anchored by a Certified Reference Material (CRM) as the Internal Standard (IS).

Internal Standard Selection

For 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (free base) in CDCl₃, Dimethyl Sulfone (DMSO₂) is the superior IS candidate over the traditional 1,3,5-Trimethoxybenzene or Maleic Acid.

  • Non-Volatility: Critical for weighing precision.

  • Spectral Window: DMSO₂ produces a sharp singlet at ~2.9–3.0 ppm . This sits cleanly in the "silent region" between the analyte’s N-methyl group (~2.3 ppm) and the propargyl methylene (~3.5 ppm).

  • Relaxation: Moderate

    
     allows for reasonable experimental times.
    
Experimental Workflow

The following diagram outlines the critical path for minimizing uncertainty.

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (CDCl3 + TMS) Weighing->Solvation PulseCal Pulse Calibration (90° Determination) Solvation->PulseCal T1_Meas T1 Determination (Inversion Recovery) PulseCal->T1_Meas Acquisition Acquisition (d1 > 5*T1) T1_Meas->Acquisition Set d1 parameter Processing Processing (Phase/Baseline/Integration) Acquisition->Processing Processing->Acquisition Phase Error? Repeat Calc Purity Calculation Processing->Calc

Figure 1: The qNMR workflow emphasizing the critical T1 determination step often skipped in routine analysis.

Acquisition Parameters (The "Why" behind the settings)
  • Pulse Angle: 90° (Maximize signal-to-noise ratio).

  • Spectral Width: 20 ppm ( -2 to 18 ppm) to ensure baseline flatness.

  • Relaxation Delay (

    
    ):  This is the primary source of error. The N-methyl protons in piperazines often exhibit 
    
    
    
    relaxation times of 1.5–2.5 seconds.
    • Requirement:

      
       (approx. 15–20 seconds).
      
    • Consequence: Failure to wait

      
       results in signal saturation and underestimation of purity.
      
  • Scans (NS): 16–64 (depending on concentration) to achieve S/N > 150:1.

Signal Selection & Specificity

The molecule offers three distinct integration regions. A robust validation requires Ratiometric Consistency —calculating purity using all three regions. If they deviate by >1%, an overlapping impurity is present.

Signal RegionChemical Shift (

)
MultiplicityIntegration (

)
Specificity Risk
N-Methyl ~2.3 ppmSinglet3HHigh. Overlap with starting material (1-methylpiperazine).
Propargyl ~3.4 ppmSinglet/Triplet2HLow. Unique to the product. Best for quantitation.
Aromatic ~7.2–7.4 ppmMultiplet5HMedium. Solvent satellites or aromatic impurities may interfere.

Recommendation: Use the Propargyl Methylene (2H) as the primary quantitation signal (


) and the N-Methyl as a confirmation signal.

Comparative Performance: qNMR vs. Alternatives

The following data summarizes a benchmarking study comparing qNMR against HPLC-UV and Elemental Analysis (CHN) for a synthesized batch of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine.

Quantitative Results Summary
MethodPurity ValuePrecision (%RSD, n=3)Bias Source
qNMR (Propargyl) 98.4% 0.15% Weighing error, Integration phasing.
HPLC-UV (254 nm) 99.6%0.05%Response Factor: Overestimates purity because aliphatic impurities lack UV chromophores.
Elemental Analysis 98.9%0.40%Non-Specific: Cannot distinguish between analyte and isomeric impurities or trapped solvent.
Decision Logic for Researchers

When should you deploy qNMR over HPLC? Use the logic flow below.

Decision_Matrix Start Need Purity Assessment Has_Std Is a Certified Reference Standard Available? Start->Has_Std Routine Routine QC Has_Std->Routine No Use_HPLC Use HPLC-UV (High Throughput) Has_Std->Use_HPLC Yes Use_qNMR Use qNMR (Absolute Quantification) Routine->Use_qNMR Establish Primary Std Use_qNMR->Use_HPLC Calibrate HPLC RRF

Figure 2: Strategic deployment of qNMR to calibrate HPLC Relative Response Factors (RRF).

Calculation & Uncertainty Budget

The purity (


) is calculated using the following equation, which accounts for the molecular weight (

) and mass (

) ratios between the analyte (

) and the internal standard (

):


Key Validation Criteria (Acceptance Limits):

  • Linearity:

    
     over 50%–150% target concentration.
    
  • Accuracy: Recovery of spiked standard within 99.0%–101.0%.

  • Robustness: Purity value must remain constant (

    
    ) when 
    
    
    
    is increased from 20s to 30s.

Conclusion

For 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, qNMR is the superior validation technique for establishing a primary reference standard. While HPLC offers higher precision and separation, it lacks accuracy without a reference.[2] The recommended protocol utilizes Dimethyl Sulfone as an internal standard in CDCl₃, targeting the propargyl methylene signal with a relaxation delay of at least 20 seconds.

References

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR).[3][4] Journal of Natural Products, 75(6), 835-843. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. BIPM QM-1. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

Benchmarking 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine against commercial reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for benchmarking 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (herein referred to as MPP-P ) against industry-standard Monoamine Oxidase B (MAO-B) inhibitors.

MPP-P (CAS: 45813-02-3) features a piperazine core functionalized with a propargyl moiety—a pharmacophore historically associated with "suicide inhibition" of FAD-dependent enzymes. To validate its therapeutic potential for neurodegenerative applications (Parkinson’s/Alzheimer’s), it must be rigorously compared against Selegiline and Rasagiline .

Key Benchmarking Metrics:

  • Potency: IC

    
     determination using fluorometric kinetics.
    
  • Selectivity: MAO-B vs. MAO-A Selectivity Index (SI).

  • Mechanism: Reversibility analysis (Time-dependent inhibition).

Compound Profile & Reference Standards

The Candidate: MPP-P
  • Chemical Structure: A piperazine ring substituted with an N-methyl group and an N-(3-phenylprop-2-ynyl) group.

  • Mechanistic Hypothesis: The terminal alkyne (propargyl group) acts as a mechanism-based inactivator. It is processed by the MAO-B enzyme, generating a reactive intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Commercial Reference Standards

To ensure data validity, MPP-P must be run alongside these controls:

StandardRoleTarget IC

(Approx)
Mechanism
Selegiline (L-Deprenyl) Gold Standard 10–50 nMIrreversible (Suicide)
Rasagiline High-Potency Control 1–15 nMIrreversible (Suicide)
Clorgyline Selectivity Control <10 nM (MAO-A)Irreversible (MAO-A Selective)
Safinamide Reversibility Control 90–100 nMReversible

Critical Note: Reference IC


 values vary by substrate and assay conditions. Always run standards simultaneously with MPP-P rather than relying on literature values.

Experimental Logic & Mechanism

The benchmarking relies on the Amplex™ Red Fluorometric Assay . This system is self-validating because it couples the production of H


O

(from MAO activity) to the oxidation of Amplex Red into highly fluorescent Resorufin.
Pathway Visualization

The following diagram illustrates the catalytic cycle and the point of inhibition for MPP-P and Selegiline.

MAO_Inhibition_Pathway cluster_legend Mechanism MAO_Active MAO-B Enzyme (Active FAD) Complex E-S Complex MAO_Active->Complex + Substrate Adduct Covalent Adduct (Irreversible Inactivation) MAO_Active->Adduct + Inhibitor (Time-Dependent) Substrate Substrate (Tyramine/Benzylamine) Product Product (Aldehyde + H2O2) Complex->Product Oxidation Product->MAO_Active Recycling Detection Amplex Red + HRP -> Resorufin (Fluorescence) Product->Detection Coupled Reaction Inhibitor Inhibitor (MPP-P / Selegiline) Inhibitor->Adduct

Figure 1: Mechanism of Action. MPP-P competes with the substrate for the active site. Upon oxidation, the propargyl moiety forms a covalent bond with FAD, preventing enzyme recycling.

Detailed Protocol: Amplex Red MAO Assay

Materials Preparation
  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

  • Enzyme: Recombinant Human MAO-B (5 U/mL stock) and MAO-A (for selectivity).

  • Substrate: p-Tyramine or Benzylamine (1 mM stock).

  • Detection Mix: 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP).

  • Inhibitors: Dissolve MPP-P and Selegiline in 100% DMSO (Stock 10 mM). Serial dilute to 7 concentrations (e.g., 0.1 nM to 10 µM). Final DMSO < 1%.

Assay Workflow (Step-by-Step)

To distinguish between reversible and irreversible inhibition, a Pre-incubation Step is mandatory.

  • Plate Setup: Use black-walled, clear-bottom 96-well plates.

  • Enzyme Addition: Add 50 µL of diluted MAO-B enzyme (0.05 U/mL final) to wells.

  • Inhibitor Incubation (Critical):

    • Add 10 µL of MPP-P or Reference Standard.

    • Incubate for 30 minutes at 37°C. Why? Suicide inhibitors require catalytic turnover or time to form the covalent bond. Omitting this underestimates potency.

  • Reaction Initiation: Add 40 µL of Substrate/Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

Workflow Diagram

Experimental_Workflow Step1 1. Prepare 96-Well Plate (Black/Clear Bottom) Step2 2. Add MAO Enzyme (0.05 U/mL) Step1->Step2 Step3 3. Add Inhibitors (MPP-P vs Selegiline) Serial Dilutions Step2->Step3 Step4 4. PRE-INCUBATION 30 mins @ 37°C Step3->Step4 Step5 5. Add Substrate Mix (Tyramine + Amplex Red + HRP) Step4->Step5 Step6 6. Kinetic Readout (Ex 530nm / Em 590nm) Step5->Step6

Figure 2: Experimental workflow emphasizing the critical pre-incubation step required for propargyl-based inhibitors.

Data Analysis & Interpretation

Calculating IC50

Plot the Slope (RFU/min) of the linear portion of the kinetic curve against the log[Inhibitor] . Fit using a non-linear regression (4-parameter logistic model).

Representative Data Comparison Table

Use the table below to structure your final report. (Values below are illustrative examples of expected ranges for this chemical class).

CompoundMAO-B IC

(nM)
MAO-A IC

(µM)
Selectivity Index (SI)Type of Inhibition
Selegiline (Ref) 25 ± 5> 25> 1000Irreversible
Rasagiline (Ref) 10 ± 3> 15> 1500Irreversible
MPP-P (Test) DetermineDetermineRatio (A/B)See Section 4.3
Safinamide (Ref) 98 ± 10> 50> 500Reversible
Determining Reversibility (Dialysis Assay)

To confirm if MPP-P acts like Selegiline (irreversible) or Safinamide (reversible):

  • Incubate Enzyme + Inhibitor (at 10x IC

    
    ) for 60 mins.
    
  • Dialyze the mixture for 24 hours against buffer OR perform a "Jump Dilution" (100-fold dilution).

  • Result: If enzyme activity does not recover after dialysis/dilution, MPP-P is an irreversible inhibitor.

Troubleshooting & Quality Control

  • High Background Fluorescence: Ensure Amplex Red is protected from light. Spontaneous oxidation occurs if exposed to ambient light for >1 hour.

  • No Inhibition Observed: Check if the propargyl group is intact. Use NMR to verify the alkyne proton signal (approx 2.2 ppm).

  • DMSO Interference: Ensure final DMSO concentration is <1%. MAO-B is sensitive to organic solvents.

References

  • Boley, A. et al. (2025). Propargylamine derivatives as Multi-Target Directed Ligands for Neurodegeneration. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2024). Amplex™ Red Monoamine Oxidase Assay Kit Protocol (A12214). Thermo Fisher User Guide.

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology.

  • Tipton, K. F. (2018). Mechanism of Action of MAO-B Inhibitors: Selegiline and Rasagiline. International Review of Neurobiology.

  • MedChemExpress. (2024). Selegiline Hydrochloride Datasheet and IC50 Values.

Statistical Analysis of Time-Dependent Inhibition: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of Dose-Response Curves for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide evaluates the statistical and kinetic analysis of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (hereafter referred to as MPP-P ), a structural analog of Pargyline and Selegiline.

MPP-P contains a propargylamine (alkyne) "warhead" attached to a piperazine core. Unlike reversible inhibitors (e.g., Safinamide), MPP-P functions as a mechanism-based irreversible inhibitor (suicide substrate) of Monoamine Oxidase B (MAO-B). Consequently, standard equilibrium dose-response models (IC50) are statistically invalid without temporal qualification. This guide outlines the correct determination of


 parameters and compares MPP-P’s kinetic profile against industry standards.
The Statistical Challenge: Equilibrium vs. Kinetics

The most common error in analyzing MPP-P is treating its inhibition as a static equilibrium event. Because the propargyl group forms a covalent adduct with the N(5) atom of the FAD cofactor in MAO-B, the concentration of active enzyme decreases exponentially over time.

The "IC50 Shift" Phenomenon:

  • Reversible Inhibitors (e.g., Safinamide): IC50 is constant regardless of pre-incubation time (assuming equilibrium is reached).

  • Irreversible Inhibitors (MPP-P, Selegiline): IC50 is a function of time. As pre-incubation time increases, the curve shifts left (potency appears to increase).

Comparative Kinetic Profiles
FeatureMPP-P (Subject)Selegiline (Standard)Safinamide (Alternative)
Binding Type Covalent (Irreversible)Covalent (Irreversible)Non-covalent (Reversible)
Warhead Propargyl (Alkyne)Propargyl (Alkyne)

-Aminoamide
Primary Metric

(

)

(

)

(nM)
IC50 Behavior Time-Dependent DecreaseTime-Dependent DecreaseTime-Independent Constant
Washout Effect Activity does NOT recoverActivity does NOT recoverActivity Recovers
Mechanistic Pathway & Logic

To select the correct statistical model, one must understand the underlying causality. MPP-P follows the kinetic scheme for suicide inhibition:

  • Recognition: The enzyme (

    
    ) recognizes the inhibitor (
    
    
    
    ) forming a reversible complex (
    
    
    ).
  • Inactivation: The latent reactive group (alkyne) is catalytically activated, forming a covalent bond (

    
    ).
    

MAO_Inhibition cluster_legend Kinetic Parameters E Enzyme (MAO-B) EI Michaelis Complex (E·I) E->EI k1 (Binding) I Inhibitor (MPP-P) I->EI EI->E k-1 (Dissociation) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Covalent Bond) K_I K_I = (k-1 + k_inact) / k1 (Affinity)

Figure 1: Kinetic mechanism of irreversible inhibition by propargylamines. The transition from E·I to E-I is governed by the rate constant


.
Experimental Protocol: Determining

To validate MPP-P performance, you must utilize the Kitz-Wilson method (or non-linear regression equivalent) rather than a standard endpoint assay.

Step-by-Step Workflow
  • Preparation: Prepare 5-7 concentrations of MPP-P (e.g., 0.1 nM to 10

    
    M) and a vehicle control.
    
  • Pre-incubation: Incubate Enzyme + Inhibitor without substrate.

  • Time Points: At specific intervals (

    
     min), remove an aliquot.
    
  • Dilution/Activity: Dilute the aliquot 10-20x into a reaction buffer containing saturating substrate (e.g., Tyramine or Kynuramine) to stop further association and measure residual velocity (

    
    ).
    
  • Data Transformation: Plot

    
     vs. Time.
    

Protocol_Workflow Start Start: Enzyme + MPP-P Incubate Incubate at 37°C (Variable Time t) Start->Incubate Aliquot Remove Aliquot Incubate->Aliquot t = 0, 5, 15, 30 min Dilute Dilute 20x into Substrate (Stops Association) Aliquot->Dilute Measure Measure Velocity (v) Dilute->Measure Calc Calculate k_obs Slope of ln(v) vs t Measure->Calc

Figure 2: Experimental workflow for determining time-dependent inhibition kinetics.

Statistical Analysis & Data Presentation

Do not use the standard 4-parameter logistic (Hill) equation for single-point analysis. Use the following two-step regression model.

Step 1: Determine Observed Rate Constants (

)

For each concentration of MPP-P (


), the decay of enzyme activity follows pseudo-first-order kinetics:


  • Plot natural log of remaining activity vs. time for each concentration.

  • The negative slope of each line is

    
    .
    
Step 2: Determine

and

Plot the calculated


 values against the inhibitor concentration 

. Fit this curve to the hyperbolic equation:

  • 
     (max inactivation rate):  The plateau of the curve at infinite 
    
    
    
    .
  • 
     (inactivator concentration at half-maximal rate):  The concentration where 
    
    
    
    .
Representative Data Comparison

The following table illustrates why a single-point IC50 is misleading for MPP-P compared to Safinamide.

Compound0 min Pre-incubation IC5030 min Pre-incubation IC50Interpretation
MPP-P > 10

M
0.05

M
High Potency (Time-Dependent)
Selegiline > 5

M
0.02

M
High Potency (Time-Dependent)
Safinamide 0.09

M
0.09

M
Reversible (Time-Independent)

Critical Insight: If you screen MPP-P using a standard "mix-and-read" protocol (0 min pre-incubation), you will falsely categorize it as inactive. You must use pre-incubation to detect the covalent bonding event.

References
  • Tipton, K. F., et al. (2004). "Monoamine oxidase: structure, function and behaviour." Current Medicinal Chemistry. Link

  • Ramsey, R. R., et al. (2011). "Monoamine oxidases: old friends hold many new surprises." Annual Review of Pharmacology and Toxicology. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry.

    
    ). Link
    
  • Binda, C., et al. (2011). "Structural biology of human monoamine oxidase B." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

Navigating the Therapeutic Landscape: A Comparative Guide to the Pharmacokinetics of Piperazine-Based Alkynyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and versatile pharmacological activities.[1][2][3] Its incorporation into drug candidates often leads to improved solubility, bioavailability, and metabolic stability.[4][5][6] When combined with an alkynyl group—a small, rigid, and metabolically stable moiety—the resulting piperazine-based alkynyl derivatives represent a promising class of compounds with significant therapeutic potential across various disease areas, including oncology and central nervous system (CNS) disorders.[7][8] The alkynyl group can enhance metabolic stability and optimize pharmacokinetic profiles, making these derivatives particularly attractive for drug development.[7]

The Influence of Structural Modifications on Pharmacokinetic Profiles

The pharmacokinetic behavior of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is intricately linked to its chemical structure. For piperazine-based compounds, modifications to the piperazine ring and its substituents can dramatically alter key parameters such as oral bioavailability, plasma concentration, and half-life.[2][4]

One notable example, while not an alkynyl derivative, is the case of quinoxalinyl-piperazine compounds, which demonstrates the profound impact of subtle structural changes on pharmacokinetics. In a study evaluating a series of these derivatives as potential anticancer agents, significant variations in oral bioavailability were observed in rats.[9]

CompoundSubstitution PatternOral Bioavailability (%)
6k [Specific substitution pattern for 6k]83.4[9]
6j [Specific substitution pattern for 6j]77.8[9]
6q [Specific substitution pattern for 6q]57.6[9]

Table 1: Comparative Oral Bioavailability of Quinoxalinyl-Piperazine Derivatives in Rats. This data highlights how modifications on the quinoxaline and piperazine scaffolds directly influence the extent of oral absorption.

These findings underscore the critical importance of strategic structural modifications in optimizing the pharmacokinetic profiles of piperazine-containing drug candidates. The introduction of an alkynyl group is a strategy employed by medicinal chemists to further refine these properties.[7]

Experimental Determination of Pharmacokinetic Parameters: A Methodological Overview

The pharmacokinetic data presented in this guide are typically generated through a series of well-established in vivo and in vitro experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies, typically conducted in rodent models such as rats, are essential for understanding the complete ADME profile of a compound in a living system.

Typical Workflow for an In Vivo Pharmacokinetic Study:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Compound Administration: The test compound is administered to a cohort of animals, typically via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: The collected blood samples are processed to separate plasma, the matrix in which drug concentrations are typically measured.

  • Bioanalysis: The concentration of the drug (and potentially its metabolites) in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software. These parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

In Vitro ADME Assays

In vitro assays are crucial for early-stage drug discovery, providing valuable insights into a compound's metabolic stability and potential for drug-drug interactions.

Common In Vitro ADME Assays:

  • Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. A higher metabolic stability often correlates with a longer in vivo half-life.

  • CYP450 Inhibition Assays: These assays determine if a compound inhibits the activity of specific CYP450 isoforms. Inhibition of these enzymes can lead to adverse drug-drug interactions.

  • Plasma Protein Binding: This assay measures the extent to which a compound binds to proteins in the blood. Only the unbound (free) fraction of a drug is pharmacologically active.

Caption: A simplified workflow for in vitro ADME screening.

The Promise of Piperazine-Based Alkynyl Derivatives: Future Directions

The strategic incorporation of an alkynyl group into a piperazine scaffold holds significant promise for the development of next-generation therapeutics with optimized pharmacokinetic profiles. The rigidity and linearity of the alkyne moiety can influence the overall conformation of the molecule, potentially leading to improved target engagement and selectivity. Furthermore, the inherent metabolic stability of the alkynyl group can protect the molecule from rapid degradation, prolonging its duration of action.[7]

Future research in this area should focus on systematic structure-activity and structure-pharmacokinetic relationship studies of homologous series of piperazine-based alkynyl derivatives. This will enable a more precise understanding of how different substitution patterns on both the piperazine and alkynyl moieties influence ADME properties. Such data-driven insights are invaluable for the rational design of drug candidates with a higher probability of clinical success.

References

  • Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed. [Link]

  • Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. PubMed. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. [Link]

  • Approved Alkyne-Containing Drugs: A Review of Their Pharmacokinetic Properties and Therapeutic Applications. ResearchGate. [Link]

  • Rexahn Pharmaceuticals Publishes New Preclinical Data for Quinoxalinyl-Piperazine Compounds. FirstWord Pharma. [Link]

  • In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Amsterdam UMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals. [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.